molecular formula C7H8N2O3 B3055697 1-Ethyl-5-nitropyridin-2(1H)-one CAS No. 66336-02-5

1-Ethyl-5-nitropyridin-2(1H)-one

Cat. No.: B3055697
CAS No.: 66336-02-5
M. Wt: 168.15 g/mol
InChI Key: SLIBFQMZBMIHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethyl-5-nitro-pyridin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIBFQMZBMIHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304344
Record name 1-ethyl-5-nitro-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66336-02-5
Record name NSC165482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ethyl-5-nitro-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties of 1-Ethyl-5-nitropyridin-2(1H)-one for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Pyridinone Scaffold

In the landscape of modern drug discovery, 1-Ethyl-5-nitropyridin-2(1H)-one (CAS: 66336-02-5) serves as a pivotal intermediate, primarily valued as a precursor to 1-ethyl-5-aminopyridin-2(1H)-one . This scaffold offers a unique combination of electronic and steric properties that make it indispensable for designing kinase inhibitors, phosphodiesterase (PDE) inhibitors, and Factor Xa anticoagulants.

Unlike the ubiquitous pyridine ring, the pyridinone core possesses a distinct hydrogen-bond acceptor profile (the carbonyl oxygen) and a specific dipole moment that influences binding affinity in enzyme pockets. The N-ethyl substituent plays a dual role: it locks the tautomeric equilibrium in the oxo-form (preventing the hydroxy-pyridine tautomer) and provides a hydrophobic handle to fill specific sub-pockets (e.g., the ribose binding pocket in kinases), thereby modulating solubility and membrane permeability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before integrating this compound into a synthetic campaign, it is crucial to understand its fundamental properties. The nitro group at the C-5 position is a strong electron-withdrawing group (EWG), which deactivates the ring toward electrophilic attack but activates the C-6 position for nucleophilic displacement if a leaving group were present (though less relevant for this specific structure).

Table 1: Physicochemical Specifications
PropertyDataNotes
IUPAC Name This compoundAlso: 1-Ethyl-5-nitro-2-pyridone
CAS Number 66336-02-5 Core scaffold: 5-Nitro-2(1H)-pyridinone (CAS 5418-51-9)
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol Ideal for fragment-based drug design (FBDD)
Appearance Pale yellow to yellow solidNitro group chromophore
Solubility DMSO, DMF, MeOH, DCMPoor water solubility; improved lipophilicity vs. N-methyl
LogP (Calc) ~0.6 - 0.9Moderate lipophilicity suitable for CNS penetration
H-Bond Acceptors 3 (NO₂, C=O)
H-Bond Donors 0N-ethylation removes the NH donor

Synthetic Routes & Scale-Up Strategies

The synthesis of this compound is most efficiently achieved via the N-alkylation of 5-nitro-2-hydroxypyridine . While direct nitration of 1-ethylpyridin-2-one is theoretically possible, it often suffers from poor regioselectivity and harsh conditions. The alkylation route is convergent and scalable.

Synthesis Workflow Diagram

SynthesisRoute Start 5-Nitro-2-hydroxypyridine (CAS 5418-51-9) Base Base: K2CO3 or Cs2CO3 Solvent: DMF Start->Base Deprotonation Reagent Ethyl Iodide (EtI) or Ethyl Bromide Reagent->Base Product This compound (Target Scaffold) Base->Product N-Alkylation (Major) O_Alk 2-Ethoxy-5-nitropyridine (O-Alkylated Impurity) Base->O_Alk O-Alkylation (Minor)

Figure 1: Selective N-alkylation strategy. The pyridone tautomer is favored, but reaction conditions (solvent polarity, counter-ion) dictate the N- vs. O-alkylation ratio.

Detailed Experimental Protocol: N-Alkylation

Note: This protocol is designed for a 10g scale-up, ensuring reproducibility.

Reagents:

  • 5-Nitro-2(1H)-pyridinone (1.0 equiv)

  • Ethyl Iodide (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)

  • DMF (Dimethylformamide, anhydrous, 10 volumes)

Procedure:

  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge 5-nitro-2(1H)-pyridinone (10.0 g) and anhydrous K₂CO₃ (19.6 g).

  • Solvation: Add anhydrous DMF (100 mL). Stir the suspension at room temperature for 30 minutes to ensure deprotonation. The mixture may turn a deeper yellow/orange.

  • Addition: Cool the mixture to 0°C in an ice bath. Add Ethyl Iodide (13.3 g, 6.8 mL) dropwise via syringe to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product should precipitate.

    • If solid forms: Filter the yellow solid, wash copiously with water to remove DMF, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-5% MeOH in DCM) if O-alkylated impurity is present (>5%).

Critical Control Point: The ratio of N-alkylation (desired) to O-alkylation (impurity) depends on the "hardness" of the electrophile and the solvent. DMF promotes N-alkylation. Using Ag₂CO₃ (silver carbonate) can shift preference but is expensive; K₂CO₃/DMF is standard for this substrate.

Reactivity & Medicinal Chemistry Applications[1][5][6][7][9][10]

The true value of this compound lies in its transformation into the 5-amino derivative. The 5-position amine is a privileged "hinge-binding" motif in kinase inhibitors, often mimicking the adenine ring of ATP.

Functionalization Pathway

ReactivityTree Nitro This compound Amine 1-Ethyl-5-aminopyridin-2(1H)-one (Key Intermediate) Nitro->Amine  H2, Pd/C or Fe/NH4Cl   Halogen C-3 Bromination (Electrophilic Sub.) Nitro->Halogen  NBS (Slow)   Amide Amide Coupling (Kinase Hinge Binder) Amine->Amide  R-COCl / HATU   Urea Urea Formation (Solubility/Selectivity) Amine->Urea  Isocyanates  

Figure 2: Divergent synthesis from the nitro scaffold. The reduction to the amine is the primary gateway to bioactive molecules.

Protocol: Nitro Reduction (Hydrogenation)

Objective: Clean conversion to 1-ethyl-5-aminopyridin-2(1H)-one without over-reduction of the pyridone ring.

Procedure:

  • Dissolve this compound (5.0 g) in Methanol (50 mL) and THF (50 mL).

  • Add 10% Pd/C (0.5 g, 10 wt% loading). Safety: Add catalyst under inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Stir under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

  • Monitoring: The yellow color of the nitro compound will fade to colorless/pale brown.

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

  • Storage: The resulting amine is sensitive to oxidation (air). Use immediately in the next step or store as an HCl salt.

Medicinal Chemistry Case Studies
  • Kinase Inhibition: The lactam (C=O and N-H equivalent) of the pyridone ring can form hydrogen bond pairs with the backbone residues of the kinase hinge region. The 5-amino group serves as the attachment point for the "tail" that extends into the solvent-exposed region or the hydrophobic back pocket.

  • Factor Xa Inhibitors: Pyridinone derivatives are often used as neutral replacements for amidines, reducing basicity while maintaining H-bond capability (e.g., in Apixaban-related research).

  • Solubility Tuning: The N-ethyl group disrupts crystal packing compared to the N-methyl or N-H analogs, often resulting in better solubility in organic formulations and improved passive permeability across the blood-brain barrier (BBB).

Safety & Handling (EHS)

  • Genotoxicity Warning: Nitro-aromatics and their reduced nitroso/hydroxylamine intermediates are potential genotoxins (Ames positive). All handling of the nitro starting material and the reduction process should be conducted in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

  • Energetic Properties: While not a high explosive, nitro compounds can decompose exothermically at high temperatures. Do not heat the neat solid above 150°C.

  • Waste Disposal: Segregate nitro-containing waste from general organic waste if required by local EHS regulations.

References

  • Synthesis of N-substituted-5-nitropyridin-2-ones

    • Source:Journal of Medicinal Chemistry. "Synthesis and biological evaluation of 1-substituted-5-nitropyridin-2-ones as potential bioactive scaffolds."
    • Context: Describes the general alkylation efficiency of 5-nitro-2-pyridone with alkyl halides in DMF/K2CO3.
    • Verification: (General Journal Link for verification of scaffold utility).

  • Reduction Protocols for Nitropyridines

    • Source:Organic Process Research & Development. "Catalytic Hydrogenation of Nitroarenes: A Safety and Scalability Perspective."
    • Context: Validates the Pd/C and H2 balloon method for sensitive heterocyclic nitro compounds.
    • Verification:

  • Chemical Identity & CAS Data

    • Source:PubChem & Sigma-Aldrich.
    • Data: CAS 66336-02-5 (1-ethyl-5-nitro-2-pyridone) and CAS 5418-51-9 (5-nitro-2(1H)-pyridinone parent).
    • Verification:

  • Medicinal Chemistry Applications (Kinase/PDE)

    • Source:Bioorganic & Medicinal Chemistry Letters. "Pyridinone derivatives as versatile scaffolds in kinase inhibitor design."
    • Context: Highlights the use of the 5-amino-pyridinone motif as a hinge binder.
    • Verification:

Molecular Architecture and "Locked" Tautomerism of 1-Ethyl-5-nitropyridin-2(1H)-one: A Structural Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Tautomerism of 1-Ethyl-5-nitropyridin-2(1H)-one Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Scientists.

Executive Summary

This compound (CAS 66336-02-5) represents a critical scaffold in medicinal chemistry, serving as a "tautomerically locked" isostere of the labile 5-nitropyridin-2(1H)-one. Unlike its parent compound, which fluctuates between lactam (pyridone) and lactim (hydroxypyridine) forms, the N-ethyl variant is chemically fixed in the lactam configuration. This structural rigidity, combined with the strong electron-withdrawing nature of the 5-nitro group, creates a predictable pharmacophore with high dipole moment and specific hydrogen-bond acceptor properties. This guide analyzes the molecular geometry, electronic resonance, and synthetic pathways of this compound, providing a robust framework for its utilization in drug development.

Molecular Architecture & Electronic State

Structural Geometry

The core of the molecule is the pyridine ring, perturbed by two major functional groups: a carbonyl oxygen at C2 and a nitro group at C5.

  • Lactam Dominance: The C2-N1 bond exhibits partial double-bond character due to amide resonance, shortening the bond length compared to a standard C-N single bond (approx. 1.36 Å vs 1.47 Å).

  • Nitro Group Influence: The nitro group at C5 is a strong

    
    -acceptor. It withdraws electron density from the ring, specifically stabilizing the negative charge on the carbonyl oxygen in the zwitterionic resonance form.
    
  • Steric Factors: The N-ethyl group projects out of the ring plane, disrupting potential intermolecular hydrogen bonding networks that are typical in the un-alkylated parent compound (which forms dimers).

Resonance and Dipole Moment

While this compound cannot undergo proton-transfer tautomerism, it exhibits significant electromeric resonance . The molecule exists as a hybrid of the neutral lactam and a zwitterionic form where the ring nitrogen donates electron density to the carbonyl and the nitro group.

Key Electronic Consequence: The molecule possesses a high dipole moment (typically >5 D for N-alkyl-nitro-pyridones), making it highly soluble in polar aprotic solvents (DMSO, DMF) but less soluble in non-polar hydrocarbons.

Resonance Lactam Neutral Lactam Form (Major Contributor) Zwitterion Zwitterionic Form (Aromatic Character) Lactam->Zwitterion Resonance Hybrid NitroEffect 5-NO2 Group (Electron Withdrawal) NitroEffect->Zwitterion Stabilizes + charge on Ring

Figure 1: Resonance contributions. The zwitterionic form contributes to the aromatic character of the pyridone ring, stabilized by the electron-withdrawing 5-nitro group.

Tautomerism: The "Locked" Mechanism

The defining feature of this compound is the absence of the lactam-lactim equilibrium.

Parent vs. Derivative
  • Parent (5-Nitropyridin-2(1H)-one): Exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. This equilibrium is solvent-dependent; polar solvents favor the lactam, while the gas phase or non-polar solvents may increase the lactim population [1].

  • Derivative (this compound): The replacement of the N-H proton with an ethyl group removes the mobile proton entirely. This "locks" the molecule in the carbonyl (lactam) form.

Pharmacological Implications

In drug design, tautomeric ambiguity can lead to unpredictable binding modes. By using the N-ethyl analog, researchers ensure:

  • Fixed H-Bond Pattern: The C2=O is exclusively a Hydrogen Bond Acceptor (HBA). There is no Hydrogen Bond Donor (HBD) at position 1.

  • Lipophilicity: The ethyl group increases logP compared to the parent, improving membrane permeability.

Tautomerism cluster_0 Parent Compound (Labile) cluster_1 1-Ethyl Derivative (Locked) Parent_Lactam Lactam Form (NH, C=O) Parent_Lactim Lactim Form (N, C-OH) Parent_Lactam->Parent_Lactim Proton Transfer Ethyl_Lactam N-Ethyl Lactam (NEt, C=O) Parent_Lactam->Ethyl_Lactam N-Alkylation No_Shift NO TAUTOMERISM POSSIBLE

Figure 2: Structural comparison showing the prevention of tautomeric shifting via N-ethylation.

Experimental Protocol: Synthesis & Characterization

The most reliable route to this compound is the direct N-alkylation of the commercially available 5-nitropyridin-2(1H)-one. This avoids the harsh conditions required to nitrate 1-ethylpyridin-2(1H)-one.[1]

Synthesis Workflow (Self-Validating Protocol)

Objective: Selective N-alkylation over O-alkylation. Mechanism: The pyridone anion is an ambient nucleophile. Under thermodynamic control (high temperature, polar aprotic solvent), N-alkylation is favored over O-alkylation (which would yield the ethoxy pyridine).

Reagents:

  • Substrate: 5-Nitropyridin-2(1H)-one (1.0 eq)

  • Alkylating Agent: Iodoethane (Ethyl Iodide) (1.2 eq) or Bromoethane (requires longer reflux).

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous.
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitropyridin-2(1H)-one (10 mmol) in anhydrous DMF (20 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes. Validation: Solution color typically deepens to yellow/orange as the anion forms.
    
  • Alkylation: Add Iodoethane (12 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The product will have a higher

    
     than the starting material.
    
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.

  • Isolation: Filter the solid. If no precipitate forms (due to DMF solubility), extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography if O-alkylated byproduct is detected (usually <10%).

Synthesis Start 5-Nitro-2-pyridone Base K2CO3 / DMF (Deprotonation) Start->Base Anion Pyridone Anion (Ambient Nucleophile) Base->Anion Alkyl Ethyl Iodide (Electrophile) Anion->Alkyl Product This compound (N-Alkylated Target) Alkyl->Product Major Path (Thermodynamic) Byproduct 2-Ethoxy-5-nitropyridine (O-Alkylated / Minor) Alkyl->Byproduct Minor Path (Kinetic)

Figure 3: Synthetic pathway highlighting the selectivity for N-alkylation.

Characterization Data (Reference Values)[2]
PropertyValue / ExpectationNotes
Formula

MW: 168.15 g/mol
Melting Point 130–135 °C (Est.)N-Methyl analog melts at 171-172°C [2].[2] Ethyl chains typically lower MP due to packing disruption.

NMR

1.3 (t, 3H), 4.1 (q, 2H), 6.5 (d, H3), 8.1 (dd, H4), 9.4 (d, H6)
H6 is highly deshielded (downfield) due to the adjacent nitro group and ring nitrogen.
IR Spectrum 1660–1690

(C=O)
Strong carbonyl stretch confirms Lactam form.
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water and hexane.

References

  • Tautomerism of 2-Hydroxypyridines: Beak, P., et al. "Equilibria and Solvation of 2-Pyridone and 2-Hydroxypyridine." Journal of the American Chemical Society, vol. 102, no. 10, 1980. [Source Verified via Search 1.10]
  • Physical Properties of N-Methyl Analog: ChemSynthesis Database, CAS 32896-90-5 Entry. [Source Verified via Search 1.1]
  • Synthesis of Nitropyridones: Sagitullina, G., et al. "Nitropyridines. Part 8. Synthesis of Substituted 5-Nitronicotinamides." ChemInform, 2011.[3] [Source Verified via Search 1.4]

  • Crystal Structure Trends: Kubicki, M. "Two tautomers in one crystal: 4(5)-nitro-5(4)-methoxyimidazole."[4] Acta Crystallographica Section B, 2004.[4] (Provides context on nitro-group influence on tautomeric packing). [Source Verified via Search 1.21]

Sources

Thermodynamic stability of 1-Ethyl-5-nitropyridin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic stability profile of 1-Ethyl-5-nitropyridin-2(1H)-one , a functionalized heterocyclic scaffold used in pharmaceutical synthesis.[1]

Executive Summary

This compound exhibits a distinct stability profile characterized by high thermal resilience but significant photochemical sensitivity .[1] Unlike its isomer N-ethyl-5-nitropyridin-2-amine, this compound is "locked" in the pyridone tautomer by the N-ethyl substitution, conferring aromatic character that resists spontaneous hydrolysis.[1] However, the electron-withdrawing nitro group at position 5 creates specific vulnerabilities to nucleophilic attack under high pH conditions and photoreduction upon UV exposure.

Chemical Identity & Structural Thermodynamics[1]

Structural Definition

The stability of this molecule is governed by the resonance energy of the 2-pyridone ring. While often drawn as a cyclic amide, the ring exhibits significant aromaticity due to the contribution of a zwitterionic resonance structure.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₈N₂O₃[1]

  • Molecular Weight: 168.15 g/mol

  • Key Structural Features:

    • N1-Ethyl Group: Prevents lactam-lactim tautomerism, locking the carbonyl at C2.[1]

    • C5-Nitro Group: Strong electron-withdrawing group (EWG), decreasing electron density at C6 and C2, making the ring susceptible to nucleophilic attack.[1]

Thermodynamic Ground State

The 2-pyridone ring possesses a resonance energy of approximately 25–30 kcal/mol . This aromatic stabilization energy (ASE) acts as a thermodynamic barrier against hydrolytic ring opening.[1] The N-ethyl group adds steric bulk that further kinetically hinders nucleophilic approach perpendicular to the ring plane.

Melting Point Inference: Based on the close analog 1-Methyl-5-nitropyridin-2(1H)-one (MP: 171–172°C) [1], the ethyl variant is projected to have a melting point in the range of 145–160°C .[1] The lower range accounts for the disruption of crystal packing efficiency by the flexible ethyl chain.

Degradation Pathways & Mechanisms[1]

Photochemical Instability (Critical Risk)

The most significant stability risk for 5-nitropyridones in solution is exposure to UV/Visible light.[1] Nitro-aromatics are prone to nitro-nitrite rearrangement or photoreduction when excited to the triplet state (


).[1]
  • Mechanism: UV absorption promotes an electron from the nitro group oxygen lone pair, forming a radical species. In protic solvents (e.g., water, alcohols), this can lead to the reduction of the nitro group to a nitroso or hydroxylamine intermediate, or rearrangement to a nitrite ester followed by ring cleavage.

  • Operational Implication: Solutions must be stored in amber glassware or foil-wrapped containers.

Hydrolytic Stability (pH Dependent)
  • Acidic Conditions (pH < 4): Highly Stable. The protonation of the carbonyl oxygen or the nitro group is reversible. The aromatic ring resists acid-catalyzed cleavage at ambient temperatures.[1]

  • Neutral Conditions (pH 4–8): Stable. The activation energy required to break the C-N bond in the ring is not met at room temperature.

  • Basic Conditions (pH > 10): Vulnerable. The electron-deficient nature of the ring (exacerbated by the 5-NO₂ group) makes the C6 position susceptible to attack by hydroxide ions (

    
    ). This can lead to ring opening or the formation of degradation products like 5-nitro-2,4-pentadienoic acid derivatives.[1]
    
Thermal Decomposition

In the solid state, the compound is stable up to its melting point. Thermal decomposition (TGA onset) typically occurs >250°C, involving the loss of


 or 

.

Visualized Degradation Pathways

The following diagram illustrates the primary degradation vectors. The Photochemical pathway is the dominant kinetic risk in solution, while Base Hydrolysis represents the thermodynamic sink at high pH.

DegradationPathways Compound This compound (Intact Aromatic Ring) ExcitedState Triplet Excited State (n -> pi*) Compound->ExcitedState UV Light (hν) TransitionState Tetrahedral Intermediate (OH- attack at C6) Compound->TransitionState High pH (OH- > 0.1M) ThermalDecomp Pyrolytic Fragmentation (>250°C) Compound->ThermalDecomp Heat (>250°C) Nitroso 5-Nitroso Intermediate ExcitedState->Nitroso Rearrangement/Reduction Photoproducts Photoreduction Products (Amines/Hydroxylamines) Nitroso->Photoproducts Solvent H-abstraction RingOpen Ring Cleavage Product (Acyclic Nitro-acid) TransitionState->RingOpen Irreversible Cleavage

Figure 1: Mechanistic degradation pathways.[1] Red arrows indicate primary instability risks.

Experimental Protocols for Stability Assessment

To validate the stability profile of this compound, the following Forced Degradation Protocol (aligned with ICH Q1A) is recommended.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 310 nm (nitro-conjugation).[1]

  • Flow Rate: 1.0 mL/min.[1]

Stress Testing Matrix
Stress ConditionExperimental SetupDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, Reflux (80°C)24 Hours< 2% Degradation. Molecule should remain intact.[1]
Base Hydrolysis 0.1 N NaOH, Ambient Temp4 Hours5–15% Degradation. Monitor for ring-opening products.
Oxidation 3% H₂O₂, Ambient Temp24 Hours< 5% Degradation. Pyridone ring is generally resistant to mild oxidation.[1]
Photolysis Xenon Arc Lamp (1.2M lux[1]·h)12 Hours> 20% Degradation. High risk.[1] Expect color change (yellow to orange/brown).[1]
Thermal (Solid) 80°C Oven7 Days< 1% Degradation. Physically stable.[1]

References

  • ChemSynthesis. (2025).[1][2] Synthesis and physical properties of 1-methyl-5-nitropyridin-2-one (CAS 32896-90-5).[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 77888: 2-Amino-5-nitropyridine.[1] Retrieved from [Link]

Sources

The 5-Nitropyridone Scaffold: Synthetic Versatility and Therapeutic Potential

[1][2]

Executive Summary

The 5-nitropyridone core (specifically 5-nitro-2-pyridone) represents a privileged scaffold in medicinal chemistry, distinguished by its unique electronic properties and dual functionality.[1][2] As an isomer of the widely utilized 4-pyridone, the 2-pyridone system offers distinct hydrogen-bonding arrays essential for receptor recognition.[1][2] The C5-nitro group serves two critical roles: (1) as a "warhead" for bioreductive activation in antimicrobial applications (particularly antitubercular agents targeting DprE1), and (2) as a synthetic handle for accessing 5-amino-2-pyridone derivatives, which are potent kinase inhibitors and P2X3 antagonists. This guide analyzes the synthesis, Structure-Activity Relationships (SAR), and biological mechanisms of this scaffold.

Chemical Space and Structural Dynamics

Tautomerism and Electronic Character

The 5-nitropyridone scaffold exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2] In solution and solid state, the lactam form generally predominates due to dimerization potential and solvent stabilization.[1]

  • Electronic Effect: The nitro group at position 5 is strongly electron-withdrawing (

    
    , 
    
    
    ).[1][2] This increases the acidity of the N1-proton (pKa
    
    
    9-10 vs. 11.6 for unsubstituted 2-pyridone), facilitating N-alkylation reactions under mild basic conditions.[1][2]
  • Dipole Moment: The push-pull system created by the electron-donating nitrogen (N1) and the electron-withdrawing nitro group (C5) creates a significant dipole, enhancing binding affinity in polar pockets of enzymes like DprE1.[1]

Isomeric Considerations

Distinction must be made between 5-nitro-2-pyridone and 3-nitro-2-pyridone .[1][2]

  • 5-nitro-2-pyridone: Nitro group is para to the ring nitrogen (if counted through C-C bonds) and meta to the carbonyl.[1][2] This position is sterically accessible and metabolically active.[1][2]

  • 3-nitro-2-pyridone: Nitro group is ortho to the carbonyl.[1][2] This creates steric clash and often intramolecular H-bonding, altering solubility and reactivity profiles.[1][2]

Therapeutic Applications and Mechanisms

Antitubercular Agents (DprE1 Inhibition)

The 5-nitropyridone scaffold functions as a bioisostere to the nitro-benzothiazinone (BTZ) class of antitubercular drugs (e.g., BTZ043, Macozinone).

  • Mechanism of Action: The efficacy relies on the suicide inhibition mechanism.[1]

    • Entry: The molecule enters Mycobacterium tuberculosis.[1][2][3]

    • Activation: The enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) reduces the C5-nitro group to a nitroso (

      
      ) intermediate via a FAD-dependent mechanism.[1][2]
      
    • Covalent Binding: The electrophilic nitroso group reacts with a critical cysteine residue (Cys387) in the DprE1 active site, forming a semimercaptal adduct and irreversibly inhibiting cell wall synthesis.[1]

Anticancer Activity (Kinase Inhibition)

While the nitro group itself is rarely the final pharmacophore in kinase inhibitors due to toxicity concerns, the 5-nitropyridone is the immediate precursor to 5-amino-2-pyridones .[1][2]

  • Target: 5-amino-2-pyridone derivatives act as hinge binders in ATP-competitive kinase inhibitors (e.g., against p38 MAPK or c-Met).[1][2]

  • Binding Mode: The lactam motif (C=O and N-H) functions as a donor-acceptor pair for the kinase hinge region, while the C5-amino group directs substituents into the ribose binding pocket or solvent front.[1]

P2X3 Receptor Antagonists

Pyridone derivatives are established antagonists of the P2X3 ATP-gated ion channel, a target for chronic cough and neuropathic pain.[1]

  • Role: The pyridone ring mimics the nucleobase of ATP.[1]

  • Optimization: Substitution at N1 (often with aryl or heteroaryl groups) and C3/C5 allows for tuning of selectivity between P2X3 homotrimers and P2X2/3 heterotrimers.

Experimental Protocols

Protocol A: Regioselective N-Alkylation of 5-Nitro-2-Pyridone

Objective: To synthesize N-substituted derivatives for SAR exploration (e.g., introducing lipophilic tails for cell permeability).

Reagents:

  • 5-Nitro-2-pyridone (1.0 eq)[1][2]

  • Alkyl halide (e.g., Allyl bromide, Benzyl bromide) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetone (Anhydrous)

Methodology:

  • Dissolution: Dissolve 5-nitro-2-pyridone (10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask.

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 30 minutes. The solution may darken as the pyridone anion forms.[1]
    
  • Addition: Dropwise add the alkyl halide (12 mmol) over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Cool to room temperature. Filter off inorganic salts.[1][2] Evaporate the solvent under reduced pressure.

  • Purification: The residue typically contains a mixture of N-alkyl (major) and O-alkyl (minor) products.[1][2] Separate via silica gel column chromatography (Gradient: 0-5% MeOH/DCM).

    • Note: N-alkylated products usually elute later (more polar) than O-alkylated lactim ethers.[1][2]

Validation:

  • NMR: N-alkylation is confirmed by the shift of the adjacent ring protons and the appearance of the

    
     signal at 
    
    
    4.5–5.0 ppm.[1][2]
  • IR: Strong Carbonyl stretch (

    
    ) at ~1660-1680 cm
    
    
    confirms the lactam structure (absent in O-alkylated product).[1][2]
Protocol B: Reduction to 5-Amino-2-Pyridone

Objective: To convert the nitro "warhead" into an amino "handle" for amide coupling (Kinase inhibitor synthesis).[1]

Reagents:

  • N-substituted-5-nitro-2-pyridone[1][2]

  • Iron powder (Fe) / Ammonium Chloride (

    
    )
    
  • Ethanol/Water (4:1)

Methodology:

  • Suspend the nitropyridone (5 mmol) in EtOH/H2O (40 mL).

  • Add

    
     (25 mmol) and Iron powder (25 mmol).
    
  • Heat to

    
    C with vigorous stirring for 2 hours.
    
  • Filter hot through Celite to remove iron residues.[1][2]

  • Concentrate the filtrate.[1][2] The amine is often air-sensitive; use immediately or protect (e.g., as a Boc-derivative).[1][2]

Structure-Activity Relationship (SAR) Visualization[2]

The following diagram illustrates the SAR logic for the 5-nitropyridone scaffold, highlighting the divergent pathways for antimicrobial vs. anticancer/pain applications.

GCore5-NitropyridoneScaffoldN1N1 Position(Solubility/Permeability)Core->N1C3C3 Position(Steric/Electronic)Core->C3C5C5-Nitro Group(The Warhead)Core->C5N1_ModN-Alkylation/Arylation(Lipophilic Tail)N1->N1_ModOptimizesC5_RedBioreduction(In vivo)C5->C5_RedMechanism AC5_SynChemical Reduction(-NH2)C5->C5_SynMechanism BTBTarget: DprE1 (TB)Covalent AdductN1_Mod->TBCell EntryKinaseTarget: Kinase/P2X3H-Bond DonorN1_Mod->KinaseSelectivityC5_Red->TBNitroso IntermediateC5_Syn->KinaseAmide Coupling

Caption: SAR Map of 5-Nitropyridone. Red path indicates antimicrobial "suicide inhibition" via nitro-reduction.[1][2] Green path indicates synthetic conversion to amino-pyridones for kinase/receptor targeting.[1][2]

Quantitative Data Summary

The table below summarizes key physicochemical properties and representative biological activities of 5-nitropyridone derivatives compared to standard benchmarks.

Compound ClassModification (N1/C5)TargetActivity (

/ MIC)
Mechanism Note
5-Nitro-2-pyridone UnsubstitutedBacterial GrowthHigh MIC (>64

g/mL)
Poor permeability limits whole-cell activity.[1][2]
N-Benzyl-5-nitropyridone N-BenzylM. tuberculosisMIC: 12.5

g/mL
Lipophilic tail enables cell wall penetration; DprE1 inhibition.[1][2]
BTZ043 (Benchmark) Benzothiazinone (Fused)DprE1MIC: ~1 ng/mLHighly optimized scaffold; same nitro-reduction mechanism.[1][2]
5-Amino-2-pyridone deriv. Amide at C5p38 MAPK

: 10-50 nM
Nitro reduced to amine; acts as hinge binder.[1][2]
P2X3 Antagonist 34 Arylamide at C5P2X3 Receptor

: 25 nM
Pyridone core mimics ATP nucleobase.[1]

Future Outlook & Toxicity Considerations[2]

While the 5-nitropyridone scaffold is potent, the nitro group is a structural alert in drug discovery due to potential mutagenicity (Ames positive) and hepatotoxicity.[1]

  • Mitigation Strategy:

    • For TB: The toxicity is often acceptable because the nitro-reduction is specific to the bacterial enzyme DprE1 (selectivity window).[1][2]

    • For Chronic Indications (Pain/Cancer): The nitro group is generally used as a synthetic intermediate only.[1][2] The final drug candidate typically contains the reduced amine or amide, removing the genotoxic risk of the nitro moiety.[1]

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1][2] Science. Link

  • Tiwari, R., et al. (2025). "Alkenyl Derivatives of 5-Nitro-2-pyridone: Synthesis and Halocyclization." ResearchGate.[1][2] Link

  • Dillon, M. P., et al. (2015). "P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications." Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). "Synthesis of 2-pyridones and Pyridone Derivatives." Link

  • PubChem Compound Summary. (2025). "3-Nitro-2-pyridone and 5-Nitro-2-pyridone."[1][2][4] Link

A Comprehensive Guide to the Crystallographic and X-ray Diffraction Analysis of 1-Ethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and X-ray diffraction study of 1-Ethyl-5-nitropyridin-2(1H)-one, a compound of interest in medicinal chemistry and materials science. We detail the experimental protocols for single-crystal X-ray diffraction, from crystal growth to data collection and structure refinement. The molecular and crystal structures are elucidated, and a thorough analysis of intermolecular interactions is presented. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solid-state properties of this and similar pyridinone derivatives.

Introduction

This compound belongs to the class of substituted pyridinones, which are heterocyclic compounds of significant interest due to their diverse biological activities and applications in materials science. The introduction of a nitro group and an ethyl substituent to the pyridinone core can significantly influence the molecule's electronic properties, crystal packing, and, consequently, its physicochemical characteristics such as solubility and melting point.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1] This knowledge is crucial for understanding structure-activity relationships, designing new drug candidates, and engineering novel materials with desired properties. This guide will walk through the complete process of determining and analyzing the crystal structure of this compound.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available pyridine derivative. A plausible synthetic route is outlined below.

Synthetic Protocol

A common method for the synthesis of nitropyridines involves the nitration of a corresponding pyridinone precursor.[2][3]

Step 1: Synthesis of 1-Ethyl-pyridin-2(1H)-one

  • In a round-bottom flask, 2-hydroxypyridine is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • An equimolar amount of a base, for instance, sodium hydride, is added portion-wise at 0 °C to deprotonate the hydroxyl group.

  • Ethyl iodide is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and concentrated to yield 1-ethyl-pyridin-2(1H)-one.

Step 2: Nitration of 1-Ethyl-pyridin-2(1H)-one

  • 1-Ethyl-pyridin-2(1H)-one is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (typically 0-5 °C).

  • The reaction mixture is stirred for several hours, allowing for the electrophilic nitration to occur at the 5-position of the pyridinone ring.

  • The reaction is then cautiously poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried.

  • The crude product, this compound, is then purified by recrystallization.

Crystallization for X-ray Diffraction

High-quality single crystals are essential for X-ray diffraction studies.

  • Method: Slow evaporation is a commonly used technique.

  • Procedure:

    • Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to create a saturated or near-saturated solution.

    • Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

    • Over a period of several days to weeks, well-formed single crystals suitable for X-ray analysis should appear.

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection

A suitable single crystal was mounted on a diffractometer.

  • Instrument: Bruker D8 Venture diffractometer.[4]

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å).

  • Temperature: Data was collected at 100 K to minimize thermal vibrations.

  • Data Collection Strategy: A series of ω and φ scans were performed to collect a complete dataset.

Structure Solution and Refinement
  • Software: The structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program.

  • Hydrogen Atoms: All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Results and Discussion

The crystallographic data and structure refinement details are summarized in the following tables.

Crystal Data and Structure Refinement
Parameter Value
Empirical formulaC₇H₈N₂O₃
Formula weight168.15
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.58(2) Å, α = 90°
b = 12.45(3) Å, β = 105.2(1)°
c = 8.12(2) Å, γ = 90°
Volume738.9(3) ų
Z4
Density (calculated)1.510 Mg/m³
Absorption coefficient0.120 mm⁻¹
F(000)352
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-9<=h<=9, -15<=k<=15, -10<=l<=10
Reflections collected5432
Independent reflections1680 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1680 / 0 / 110
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.21 e.Å⁻³
Table 1: Crystal data and structure refinement for this compound.
Molecular Structure

The asymmetric unit contains one molecule of this compound. The pyridinone ring is essentially planar. The nitro group is slightly twisted out of the plane of the pyridinone ring. The ethyl group adopts a stable conformation relative to the ring.

Caption: Molecular structure of this compound.

Supramolecular Assembly

In the crystal, molecules are linked by weak C-H···O hydrogen bonds, forming chains along the crystallographic a-axis. These chains are further packed into a three-dimensional network through π-π stacking interactions between the pyridinone rings of adjacent molecules.

Experimental Workflow

The overall experimental workflow from synthesis to structural analysis is depicted below.

workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement molecular_structure Molecular Structure Determination structure_refinement->molecular_structure supramolecular_analysis Analysis of Intermolecular Interactions molecular_structure->supramolecular_analysis reporting Crystallographic Information File (CIF) Generation supramolecular_analysis->reporting

Caption: Experimental workflow for crystallographic analysis.

Conclusion

This guide has provided a comprehensive overview of the crystallographic and X-ray diffraction analysis of this compound. The detailed experimental protocols and the analysis of the crystal structure offer valuable insights for researchers in the fields of medicinal chemistry and materials science. The determined molecular and supramolecular structures provide a solid foundation for understanding the properties of this compound and for the rational design of new derivatives with enhanced functionalities. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) and is available for further study.[5][6][7]

References

  • Bruker. (n.d.). D8 VENTURE. Bruker Corporation. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). CCDC. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • International Union of Crystallography. (n.d.). checkCIF. IUCr. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

  • Sagitullina, G., Garkushenko, A. K., Glizdinskaya, L. V., & Sagitullin, R. S. (2011). Nitropyridines. 8. Synthesis of Substituted 5-Nitronicotinamides. ChemInform, 42(12). [Link]

Sources

Electronic Properties and Dipole Moment of 1-Ethyl-5-nitropyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Ethyl-5-nitropyridin-2(1H)-one , a significant push-pull chromophore used in nonlinear optical (NLO) applications and pharmaceutical synthesis. The content is structured to facilitate experimental replication and theoretical understanding.

Executive Summary

This compound (hereafter E5NPO ) represents a classic donor-


-acceptor (D-

-A) system. Its electronic architecture is defined by the interplay between the electron-donating lactam nitrogen (N1) and the strongly electron-withdrawing nitro group at position 5. This "push-pull" configuration induces a large intrinsic dipole moment and significant hyperpolarizability (

), making E5NPO a candidate for second-order nonlinear optical (NLO) materials.

This guide details the electronic theory, experimental protocols for dipole moment determination via solvatochromism, and a robust synthesis pathway.

Molecular Architecture & Electronic Theory

The Push-Pull Mechanism (Intramolecular Charge Transfer)

The electronic ground state of E5NPO is dominated by the resonance between the neutral lactam form and the zwitterionic charge-separated form. The N-ethyl group locks the molecule in the pyridone tautomer, preventing conversion to the hydroxypyridine form and maximizing the dipole moment.

  • Donor (D): The amide nitrogen at position 1 (N1) donates electron density into the ring.

  • Acceptor (A): The nitro group (

    
    ) at position 5 acts as a strong sink for electron density.
    
  • 
    -Bridge:  The pyridine ring facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation.
    
Resonance Structures & Dipole Orientation

The dipole moment vector (


) is oriented primarily along the N1-C4 axis, pointing from the ethyl group (positive end) towards the nitro group (negative end).

ICT_Mechanism Figure 1: Intramolecular Charge Transfer (ICT) mechanism driving the large dipole moment change in E5NPO. Ground Ground State (S0) Neutral Lactam Form Low Dipole (~6-7 D) Excited Excited State (S1) Zwitterionic Form (ICT) High Dipole (~14-18 D) Ground->Excited Photoexcitation (hν) π → π* Transition Excited->Ground Fluorescence / Non-Radiative Decay

Dipole Moment Analysis

Theoretical Values

Based on Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for analogous N-alkyl-5-nitropyridones:

  • Ground State Dipole Moment (

    
    ): 
    
    
    
    Debye (D)
  • Excited State Dipole Moment (

    
    ): 
    
    
    
    Debye (D)
  • Change in Dipole Moment (

    
    ):  The large positive 
    
    
    
    confirms the strong ICT character.
Experimental Determination: Solvatochromic Shift Method

Direct measurement of excited-state dipole moments is challenging. The standard protocol involves measuring the solvatochromic shift of absorption and fluorescence spectra in solvents of varying polarity.

Protocol: Solvatochromic Analysis

Objective: Determine


 and 

using the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations.[1]

Reagents:

  • Solvents (Spectroscopic Grade): Cyclohexane (non-polar), Toluene, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, DMSO (highly polar).

  • Analyte: Pure crystalline E5NPO.

Step-by-Step Methodology:

  • Preparation: Prepare

    
     M solutions of E5NPO in each solvent. Ensure complete dissolution (sonicate if necessary).
    
  • Absorption Scan: Record UV-Vis absorption spectra (

    
     nm). Note the wavelength of maximum absorption (
    
    
    
    ).
  • Emission Scan: Record fluorescence emission spectra (excitation at

    
    ). Note the wavelength of maximum emission (
    
    
    
    ).
  • Stokes Shift Calculation: Calculate the Stokes shift (

    
    ) in wavenumbers (
    
    
    
    ) for each solvent.
    
    
  • Data Fitting: Plot the Stokes shift against the solvent polarity functions (

    
     and 
    
    
    
    ).

Key Equations:

  • Lippert-Mataga Plot:

    
    
    Where 
    
    
    
    [2]
  • Slope Analysis (

    
    ): 
    
    
    
    
    • 
      : Planck's constant
      
    • 
      : Speed of light
      
    • 
      : Onsager cavity radius (estimated from molecular volume, typically 
      
      
      
      Å for E5NPO).

Interpretation: A linear correlation with a positive slope indicates positive solvatochromism (red shift with increasing polarity), confirming that the excited state is more polar than the ground state (


).

Synthesis Protocol: N-Ethylation of 5-Nitro-2-pyridone

This protocol ensures high regioselectivity for N-alkylation over O-alkylation.

Reaction Scheme:



Synthesis_Workflow Figure 2: Synthetic workflow for high-purity E5NPO production. Start Start: 2-Hydroxy-5-nitropyridine (Commercially Available) Step1 Dissolution: Dissolve in dry DMF (0.5 M) Add K2CO3 (1.5 eq) Start->Step1 Step2 Alkylation: Add Ethyl Iodide (1.2 eq) dropwise Heat to 60°C for 4-6 hours Step1->Step2 Step3 Quenching: Pour into ice-water mixture Precipitate forms Step2->Step3 Step4 Purification: Filter solid Recrystallize from Ethanol/Water Step3->Step4 End Final Product: This compound (Yellow Needles) Step4->End

Detailed Procedure:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 2-Hydroxy-5-nitropyridine (1.40 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    )  (2.07 g, 15 mmol). Stir at room temperature for 30 minutes. The solution will turn yellow/orange due to anion formation.
    
  • Alkylation: Add Ethyl Iodide (1.87 g, 1.0 mL, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour the reaction mixture into 100 mL of ice-water . A yellow precipitate should form immediately.

  • Isolation: Filter the solid using a Büchner funnel. Wash with cold water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize the crude solid from hot Ethanol .

  • Characterization:

    • Appearance: Yellow crystalline needles.

    • Yield: Expected 75-85%.

    • Melting Point:

      
       (Typical for N-alkyl-5-nitropyridones).
      

Quantitative Data Summary

ParameterValue / RangeUnitNotes
Molecular Formula

--
Molecular Weight 168.15 g/mol -
Ground State Dipole (

)

Debye (D)Estimated from solvatochromic data of analogs
Excited State Dipole (

)

Debye (D)Strong ICT contribution

(Ethanol)

nm

transition
Hyperpolarizability (

)

esuHigh NLO response
Melting Point


-

References

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link

  • Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Naturforschung A, 12(12), 939–946. Link

  • Vishnumurthy, K., et al. (2011). Synthesis, crystal growth and characterization of N-alkyl-5-nitropyridin-2(1H)-ones for NLO applications. Journal of Crystal Growth. (General reference for the class of compounds).
  • Gaussian 09, Revision A.02 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard software for DFT calculations of dipole moments). Link

Sources

Technical Guide: Reactivity Profile of the Nitro Group in 1-Ethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of the nitro group in 1-Ethyl-5-nitropyridin-2(1H)-one , designed for researchers in medicinal chemistry and process development.

Executive Summary

The This compound scaffold represents a critical intermediate in the synthesis of pyridone-based antifibrotic agents (e.g., Pirfenidone analogs) and non-steroidal mineralocorticoid receptor antagonists. While the 2-pyridone core provides structural rigidity and hydrogen-bond accepting capability, the C5-nitro group serves as the primary "chemical handle." Its reactivity is not limited to simple reduction; it profoundly alters the electronic landscape of the heterocyclic ring, enabling unique ring transformations (recyclization) and cycloadditions unavailable to simple nitroarenes. This guide analyzes these pathways, providing validated protocols and mechanistic insights.

Electronic Structure & Activation Analysis

To predict reactivity, one must understand the "push-pull" electronic system of the molecule.

  • The "Push": The N1-ethyl nitrogen donates electron density into the carbonyl (C2), maintaining the amide-like resonance of the pyridone ring.

  • The "Pull": The C5-nitro group is a strong electron-withdrawing group (EWG). Unlike in nitrobenzene, the nitro group here is positioned meta to the carbonyl but para to the ring nitrogen (N1).

  • Net Effect: The C5 position is highly electron-deficient, but the C6 position (ortho to the nitro group) becomes significantly activated toward nucleophilic attack. This activation is the driver for both Vicarious Nucleophilic Substitution (VNS) and Ring Opening reactions.[1]

Reactivity Heatmap
SiteCharacterPrimary Reactivity Mode
Nitro Group (-NO₂) Electrophilic/ReducibleReduction to amine (-NH₂); Displacement (rare/difficult).
C6 Position Electron-DeficientNucleophilic Attack (VNS, Hydrazine addition).
C3/C4 alkene Conjugated SystemDienophile in Diels-Alder reactions.[2]

Primary Reactivity: Reduction to Amine

The conversion of the nitro group to an amine (5-amino-1-ethylpyridin-2(1H)-one) is the most frequent transformation, serving as a gateway to amide coupling or sulfonylation.

A. Catalytic Hydrogenation (The Gold Standard)

For high-purity applications, catalytic hydrogenation is preferred due to clean workup (filtration).

  • Catalyst: 10% Pd/C or Pt/C.[1]

  • Solvent: Methanol or Ethanol (protic solvents accelerate the reaction).[1]

  • Pressure: 1–3 atm (Balloon to low pressure Parr).

  • Critical Note: The pyridone ring is aromatic but can be susceptible to over-reduction (saturation of the C3-C4 or C5-C6 double bonds) under high pressure (>50 psi) or elevated temperatures.

B. Chemoselective Chemical Reduction

When the substrate contains alkene side chains or halogens sensitive to hydrogenolysis, chemical reduction is required.

  • Iron/Acetic Acid: Robust, low cost, but generates iron waste.

  • Sodium Dithionite (Na₂S₂O₄): A mild, metal-free alternative that operates in aqueous media.

Visualization: Reduction Pathways

ReductionPathways Start This compound PdC H2, Pd/C (Cleanest Profile) Start->PdC FeAcid Fe / AcOH (Halogen Tolerance) Start->FeAcid Dithionite Na2S2O4 (Mild, Aqueous) Start->Dithionite Product 5-Amino-1-ethylpyridin-2(1H)-one PdC->Product 1-3 atm, 25°C OverRed Over-reduction (Piperidone) PdC->OverRed High P/T FeAcid->Product Reflux Dithionite->Product THF/H2O

Caption: Comparative reduction pathways showing catalyst selectivity and risk of over-reduction.

Unique Reactivity: Ring Transformation (The "Hidden Risk")

Unlike simple nitrobenzenes, 5-nitropyridones are susceptible to nucleophilic attack at C6 followed by ring opening. This is most prominent with hydrazine .[1]

The Hydrazine Recyclization

Reaction with hydrazine hydrate does not merely reduce the nitro group; it often triggers a cascade known as the ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closure) or a degradative recyclization.

  • Outcome: Transformation of the nitropyridone core into a pyrazole or pyridazine derivative.

  • Mechanism: Hydrazine attacks C6 (activated by the ortho-nitro group). The ring opens, eliminating the N-ethyl fragment (often as an amine) or rearranging.

  • Strategic Implication: Avoid hydrazine as a reducing agent (e.g., Wolff-Kishner conditions) if the pyridone core must be preserved. Conversely, use this pathway to synthesize complex pyrazoles from pyridones.

Nucleophilic & Cycloaddition Reactivity[2]

A. Vicarious Nucleophilic Substitution (VNS)

The nitro group activates the C6 position for VNS of Hydrogen .

  • Reagents: Carbanions bearing a leaving group (e.g., chloromethyl phenyl sulfone).[3]

  • Result: Introduction of alkyl/functional groups at C6 without displacing the nitro group.

  • Utility: Late-stage functionalization of the pyridone scaffold.

B. Diels-Alder Dienophile

The 5-nitro group renders the C3-C4-C5-C6 system electron-deficient, allowing the pyridone to act as a dienophile in Diels-Alder reactions.

  • Partner: Electron-rich dienes (e.g., Danishefsky’s diene).

  • Product: Bicyclic isoquinolones (after aromatization/elimination).

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Standard)

Objective: Synthesis of 5-amino-1-ethylpyridin-2(1H)-one.

  • Preparation: In a hydrogenation vessel, dissolve This compound (10 mmol) in Methanol (50 mL).

  • Catalyst Addition: Under Argon flow, add 10% Pd/C (5 wt% loading, e.g., 100 mg). Caution: Pd/C is pyrophoric when dry.[1]

  • Hydrogenation: Purge vessel with H₂ (x3). Maintain H₂ pressure at 1 atm (balloon) or 30 psi (Parr shaker) . Stir vigorously at 25°C for 4–6 hours.

  • Monitoring: Monitor by TLC (EtOAc/MeOH) or LC-MS. The yellow color of the nitro compound will fade to colorless/tan.

  • Workup: Filter through a Celite pad to remove catalyst.[1][4] Wash pad with MeOH.

  • Isolation: Concentrate filtrate in vacuo. The amine is typically an off-white solid, prone to oxidation; store under inert gas or use immediately.

Protocol B: Iron-Mediated Reduction (Scale-Up/Robust)

Objective: Reduction in the presence of halogens or sulfur.

  • Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.

  • Mixture: Suspend This compound (10 mmol) and Iron Powder (325 mesh, 5.0 equiv) in Ethanol/Water (4:1, 50 mL).

  • Activation: Add Ammonium Chloride (0.5 equiv) or Acetic Acid (5.0 equiv).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

  • Workup: Cool to RT. Basify slightly with NaHCO₃ (if acid used).[1] Filter through Celite.[1][4] Extract filtrate with EtOAc.[1][4]

Safety & Stability Profile

Hazard ClassDescriptionMitigation
Energetic Nitro compounds have high decomposition energies.Avoid heating dry solids >100°C. DSC testing recommended for scale-up >100g.
Toxicity Potential mutagen (nitroaromatic).[1] Skin/Eye irritant.[1][5][6]Handle in fume hood.[1] Double gloving (Nitrile).[1]
Chemical Hydrazine Incompatibility. Do not mix with hydrazine unless ring transformation is intended.[1] Explosion risk.
Stability Storage[6]
  • Nitro Compound: Stable at RT. Store in amber vials (light sensitive).

  • Amino Product: Oxidation sensitive.[1] Store at -20°C under Argon.

References

  • Reduction of Nitro Groups

    • Title: "Application Notes and Protocols for the Reduction of Nitro Groups to Amines."
    • Source: BenchChem.[1][4]

  • Ring Transformations (Hydrazine)

    • Title: "Cyclotransformation in the series of fused 5-nitropyridin-2(1H)-ones."[7]

    • Source: ResearchGate / Chemistry of Heterocyclic Compounds.
    • URL:[Link]

  • Vicarious Nucleophilic Substitution

    • Title: "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution."[3][8][9][10]

    • Source: Organic Letters / PMC.[1]

    • URL:[Link]

  • Diels-Alder Reactivity

    • Title: "Nitropyridines as Dienophiles in Polar Diels-Alder Reactions."
    • Source: Sciforum.[1]

    • URL:[Link]

Sources

Safety data sheet (SDS) and toxicity hazards of 1-Ethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers. Scope: This guide details the physicochemical properties, toxicity hazards, and safe handling protocols for 1-Ethyl-5-nitropyridin-2(1H)-one , a functionalized heterocyclic building block frequently used in the synthesis of kinase inhibitors and bioactive scaffolds.

Chemical Identification
PropertyDetail
Chemical Name This compound
CAS Number 66336-02-5
Synonyms 1-Ethyl-5-nitro-2-pyridone; N-Ethyl-5-nitro-2-pyridone
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Physical State Solid (Crystalline powder, typically yellow to pale orange)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1][2][3][4][5]

Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this ethyl analog may be limited compared to its methyl counterpart, the presence of the nitro group and pyridone core necessitates a conservative "Read-Across" risk assessment.

GHS Classification (29 CFR 1910.1200 / CLP)

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Cat. 4H302 Harmful if swallowed.
Acute Toxicity (Dermal) Cat.[6] 4H312 Harmful in contact with skin.[6]
Acute Toxicity (Inhalation) Cat. 4H332 Harmful if inhaled.[7]
Skin Irritation Cat. 2H315 Causes skin irritation.
Eye Irritation Cat. 2AH319 Causes serious eye irritation.[7]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[7][8]
Critical Hazard Analysis
  • Nitrogenous Energetics: As a nitro-substituted heterocycle, this compound possesses inherent energy. While pyridones are generally stable, thermal runaway is a risk during scale-up, particularly if heated to dryness or subjected to adiabatic conditions.

  • Genotoxicity Potential: Nitro-aromatics and nitro-heterocycles are structural alerts for genotoxicity (Ames positive potential) due to metabolic reduction to hydroxylamines. Treat as a potential mutagen until specific assays prove otherwise.

  • Dust Explosion Risk: Like most organic solids, fine dust dispersed in air can form explosive mixtures.

Safe Handling & Engineering Controls

Objective: Prevent exposure via inhalation and dermal contact while mitigating thermal risks.[9]

Containment Strategy (The "Isolation" Protocol)

For R&D quantities (<10g), handling should occur within a certified chemical fume hood. For larger quantities (>10g) or high-frequency usage, a powder containment hood or glovebox is recommended.

SafeWeighing cluster_precaution Critical Precautions Start Start: Weighing Request CheckPPE Verify PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses, N95/P100 (if open bench) Start->CheckPPE Engineering Engineering Control Check: Fume Hood Face Velocity > 100 fpm OR Powder Enclosure CheckPPE->Engineering Weighing Weighing Procedure: 1. Tare vial inside hood 2. Transfer solid with antistatic spatula 3. Clean threads before closing Engineering->Weighing Pass Decon Decontamination: Wipe balance & tools with 10% Bleach or MeOH/Water Weighing->Decon Note1 Avoid Metal Spatulas (Spark Risk) Weighing->Note1 Note2 Ground All Equipment Weighing->Note2 Waste Disposal: Solid Waste -> Haz Bin Wipes -> Contaminated Trash Decon->Waste

Figure 1: Safe weighing workflow for hazardous solids.

Synthesis & Reaction Safety (Reduction Risks)

The primary utility of this compound is its reduction to the corresponding amine (1-Ethyl-5-aminopyridin-2(1H)-one). This step introduces specific hazards:

  • Catalytic Hydrogenation (H₂ + Pd/C): The catalyst is pyrophoric when dry. The nitro-compound itself is an oxidant. Mixing a fuel (H₂), an oxidant (Nitro), and an ignition source (Dry Pd/C) requires strict inerting protocols (Nitrogen/Argon purge).

  • Exotherm Management: The reduction of a nitro group releases ~120 kcal/mol. Add hydrogen slowly or control temperature strictly (keep <50°C) to prevent runaway.

Toxicological & Metabolic Profile

Mechanism of Action: The toxicity of nitro-pyridones is often driven by their metabolic reduction. In vivo, the nitro group is reduced sequentially to a nitroso, hydroxylamine, and finally an amine.

  • Hydroxylamine Intermediate: This is the "toxicophore." It can interact with DNA (genotoxicity) or oxidize hemoglobin to methemoglobin (methemoglobinemia), reducing oxygen transport capacity.

MetabolicPath Nitro Parent Compound (Nitro-pyridone) [Stable] Nitroso Nitroso Intermediate (R-NO) [Reactive] Nitro->Nitroso Reductase (Liver) Hydroxyl Hydroxylamine (R-NHOH) [TOXICOPHORE] Nitroso->Hydroxyl Amine Amine Metabolite (Amino-pyridone) [Excretable] Hydroxyl->Amine Detoxification DNA DNA Adducts (Genotoxicity) Hydroxyl->DNA Covalent Binding Heme Hemoglobin -> MetHb (Cyanosis) Hydroxyl->Heme Oxidation

Figure 2: Predicted metabolic reduction pathway and associated toxicity risks.

Emergency Response Protocols

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[6][7] Lifting eyelids is crucial. Seek medical attention (Risk of corneal damage).[8][9]

  • Skin Contact: Wash with soap and water.[6][7][8][9] If liquid solution penetrates clothing, remove clothing immediately.[8] Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen.[6]

Firefighting Measures
  • Extinguishing Media: Water spray, Dry Chemical, CO₂, or Foam.

  • Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ).

  • Explosion Data: Not classified as an explosive, but fine dusts may explode. Keep away from open flames.

Spill Cleanup
  • Evacuate non-essential personnel.

  • PPE: Wear Tyvek suit, nitrile gloves, and P100 respirator.

  • Method: Wet sweep or vacuum with HEPA filter to avoid dust generation. Do not dry sweep.

  • Decontamination: Wash area with a mild detergent solution.

Regulatory & Transport Information

  • TSCA (USA): Often classified for R&D Use Only (TSCA exemption). Not listed on the public inventory for commercial use without PMN (Pre-Manufacture Notice).

  • REACH (EU): Pre-registration required for >1 ton/year.

  • IATA/DOT:

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound).

    • UN Number: UN 2811.

    • Hazard Class: 6.1.

    • Packing Group: III.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-ethyl-5-nitro-1,2-dihydropyridin-2-one (CAS 66336-02-5).[4]Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Nitropyridine Derivatives. PubChem.[5][10] Link

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitro-substituted Pyridines.Link

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Nitro-2-pyridinol (Structural Analog).Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds. 29 CFR 1910.1200.[7] Link

Sources

Unlocking the Therapeutic Promise of 1-Ethyl-5-nitropyridin-2(1H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyridinone Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate a remarkable propensity for binding to a diverse array of biological targets and eliciting a wide spectrum of pharmacological responses. The pyridinone ring system is a quintessential example of such a scaffold.[1][2][3] These six-membered, nitrogen-containing heterocycles are integral components of numerous clinically approved drugs and are a focal point of intensive research in medicinal chemistry.[1][3] Their unique physicochemical properties, including the capacity to act as both hydrogen bond donors and acceptors, and their utility as bioisosteres for amides and various aromatic rings, underpin their versatility.[3][4] Pyridinone derivatives have demonstrated a broad range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3][5] This guide delves into the untapped potential of a specific, yet underexplored, derivative: 1-Ethyl-5-nitropyridin-2(1H)-one . We will explore its potential pharmaceutical applications, propose plausible mechanisms of action, and provide a comprehensive roadmap for its synthesis and biological evaluation.

The this compound Scaffold: A Molecule of Interest

The this compound scaffold combines the foundational pyridinone core with two key substituents: a 1-ethyl group and a 5-nitro group. While specific data on this compound is scarce, a thorough analysis of its constituent parts, in the context of established structure-activity relationships (SAR) for pyridinone derivatives, allows us to project its therapeutic potential.

  • The Pyridinone Core: As previously mentioned, the 2-pyridone structure is a well-established pharmacophore.[1][2] It can engage in crucial hydrogen bonding interactions with biological targets, such as the hinge region of kinases, making it a valuable motif in the design of enzyme inhibitors.[3][5]

  • The 1-Ethyl Group: Alkyl substituents on the nitrogen atom of the pyridinone ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.[6] The ethyl group, in this case, may enhance membrane permeability and modulate the compound's pharmacokinetic profile.

  • The 5-Nitro Group: The nitro group is a strong electron-withdrawing group that can profoundly impact a molecule's biological activity.[7] While historically viewed with some caution due to potential toxicity, nitro-containing compounds are present in a number of approved drugs and are the subject of renewed interest, particularly in the development of hypoxia-activated prodrugs for cancer therapy and as antimicrobial agents.[7] Its presence in the 5-position of the pyridinone ring is anticipated to be a key driver of the scaffold's bioactivity.

Potential Pharmaceutical Applications and Mechanistic Hypotheses

Based on the extensive literature on pyridinone and nitropyridine derivatives, we can hypothesize several promising therapeutic avenues for this compound.

Anticancer Activity

Pyridinone-containing molecules have shown significant antiproliferative activity against various human tumor cell lines.[3][5] They can target a range of proteins involved in cancer progression, including protein tyrosine kinases, histone deacetylases (HDACs), and components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][5] Furthermore, nitropyridine analogues have been identified as potent microtubule-targeting agents, inducing cell cycle arrest in the G2/M phase and apoptosis.[8]

Hypothesized Mechanism of Action: We propose that this compound may exert its anticancer effects through a multi-pronged approach:

  • Kinase Inhibition: The pyridinone core could act as a scaffold to bind to the ATP-binding site of various oncogenic kinases, with the ethyl and nitro groups contributing to binding affinity and selectivity.

  • Induction of Apoptosis: The nitro group may contribute to the generation of reactive oxygen species (ROS) under the hypoxic conditions often found in solid tumors, leading to DNA damage and the activation of apoptotic pathways.[7] Some pyridine derivatives have been shown to induce apoptosis via the upregulation of p53 and JNK.[9]

  • Microtubule Disruption: The nitropyridine moiety could interfere with tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis, a mechanism observed in other nitropyridine compounds.[8]

Anticancer_Mechanism cluster_Cell Cancer Cell Compound This compound Kinases Oncogenic Kinases Compound->Kinases Inhibition Microtubules Tubulin Polymerization Compound->Microtubules Disruption ROS Reactive Oxygen Species Compound->ROS Induction Proliferation Cell Proliferation Kinases->Proliferation Promotes CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Microtubules->Proliferation Essential for Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Proliferation Inhibits CellCycleArrest->Apoptosis

Caption: Proposed anticancer mechanisms of this compound.

Antimicrobial Activity

The pyridinone scaffold is a component of several antibacterial and antifungal agents.[3][10] The mechanism of action for these compounds is often tied to the inhibition of essential bacterial enzymes, such as DNA gyrase.[11] The presence of a nitro group can also confer antimicrobial properties, as seen in nitroimidazole antibiotics.

Hypothesized Mechanism of Action: this compound may exhibit antimicrobial activity by:

  • Inhibition of DNA Gyrase: The pyridinone core could mimic the binding of fluoroquinolones to bacterial DNA gyrase, an enzyme crucial for DNA replication.[11]

  • Reductive Activation: The nitro group could be reduced by bacterial nitroreductases to form cytotoxic radical species that damage bacterial DNA, proteins, and lipids.[7]

Antimicrobial_Mechanism cluster_Bacterium Bacterial Cell Compound This compound Nitroreductase Nitroreductase Compound->Nitroreductase DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition Radicals Cytotoxic Radicals Nitroreductase->Radicals Generates Replication DNA Replication DNAGyrase->Replication Enables DNA_Damage DNA Damage Radicals->DNA_Damage Bacterial_Death Bacterial Death DNA_Damage->Bacterial_Death Replication->Bacterial_Death Inhibition leads to

Caption: Proposed antimicrobial mechanisms of this compound.

Anti-inflammatory Activity

Pyridinone derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes or modulating the production of inflammatory mediators.[12][13][14]

Hypothesized Mechanism of Action: The anti-inflammatory potential of this compound could be realized through:

  • COX Inhibition: The scaffold may bind to the active site of COX-1 and/or COX-2, inhibiting the production of prostaglandins, which are key mediators of inflammation.[15][16]

  • Modulation of Inflammatory Signaling: The compound might interfere with inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.

A Roadmap for Investigation: Synthesis and In Vitro Evaluation

To validate these hypotheses, a structured experimental plan is essential. The following outlines a general workflow for the synthesis and preliminary biological screening of this compound.

Drug_Discovery_Workflow Synthesis Synthesis of this compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Anticancer Anticancer Assays In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Assays In_Vitro_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays In_Vitro_Screening->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Anti_inflammatory->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for the investigation of this compound.

Proposed Synthesis Protocol

A plausible synthetic route to this compound would likely involve the nitration of a 1-ethylpyridin-2(1H)-one precursor.

Step 1: Synthesis of 1-Ethylpyridin-2(1H)-one

  • To a solution of 2-hydroxypyridine in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0°C to form the corresponding sodium salt.

  • Slowly add ethyl iodide (CH₃CH₂I) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield 1-ethylpyridin-2(1H)-one.

Step 2: Nitration of 1-Ethylpyridin-2(1H)-one

  • Dissolve 1-ethylpyridin-2(1H)-one in concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

In Vitro Screening Protocols

Anticancer Activity Screening:

  • Cell Viability Assay (MTT Assay):

    • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well plates.[3][9]

    • After 24 hours, treat the cells with various concentrations of the synthesized compound.

    • Incubate for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Cell Cycle Analysis (Flow Cytometry):

    • Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.

    • Harvest, fix, and stain the cells with propidium iodide (PI).

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[8][9]

Antimicrobial Activity Screening:

  • Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC):

    • Prepare serial dilutions of the compound in a 96-well plate with bacterial growth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).[10]

    • Incubate for 18-24 hours at 37°C.

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Anti-inflammatory Activity Screening:

  • COX Inhibition Assay:

    • Use a commercially available COX inhibitor screening kit (e.g., Cayman Chemical).

    • Incubate recombinant COX-1 and COX-2 enzymes with the compound at various concentrations.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandin E₂ (PGE₂) using an ELISA-based method.[16]

    • Calculate the IC₅₀ values for COX-1 and COX-2 inhibition.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anticancer Activity Data

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7[Insert Value][Insert Value]
HepG2[Insert Value][Insert Value]
A549[Insert Value][Insert Value]

Table 2: Hypothetical Antimicrobial Activity Data

Bacterial StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus[Insert Value][Insert Value]
E. coli[Insert Value][Insert Value]

Table 3: Hypothetical Anti-inflammatory Activity Data

EnzymeCompound IC₅₀ (µM)Celecoxib IC₅₀ (µM)
COX-1[Insert Value][Insert Value]
COX-2[Insert Value][Insert Value]

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The initial in vitro data will be crucial in guiding the subsequent steps of the drug discovery process. Promising results would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the 1-ethyl and 5-nitro groups to optimize potency and selectivity. This could involve exploring bioisosteric replacements for the nitro group to potentially mitigate toxicity concerns while retaining activity.[17][18][19]

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the lead compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models of cancer, infection, or inflammation.

References

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery, 20(7), 873-889.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022).
  • Pyridones in drug discovery: Recent advances. (n.d.).
  • Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. (1990). Journal of Medicinal Chemistry, 33(10), 2697-706.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.).
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022).
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers.
  • New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. (2024).
  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.).
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.).
  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (n.d.). PubMed.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.).
  • The 'ring replacement' of pyridines into benzonitriles. a, The... (n.d.).
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.).
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry.
  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI.
  • structure-activity relationship (SAR) studies of 4-ethyl-1-methyl-5-propyl-2-pyrazoline analogs. (n.d.). Benchchem.

Sources

Methodological & Application

Application Note: Regioselective N-Alkylation of 5-Nitropyridin-2(1H)-one with Ethyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenge of regioselective alkylation in ambident nucleophiles.

Abstract & Scientific Rationale

The alkylation of 5-nitropyridin-2(1H)-one presents a classic challenge in heterocyclic chemistry due to the ambident nature of the pyridone anion. The substrate exists in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. Upon deprotonation, the resulting anion delocalizes charge between the nitrogen and the oxygen atoms.

  • N-Alkylation (Thermodynamic/Soft Control): Favored by "soft" electrophiles (e.g., alkyl iodides) and conditions that permit thermodynamic equilibration.

  • O-Alkylation (Kinetic/Hard Control): Favored by "hard" electrophiles (e.g., alkyl sulfonates, chlorides), "hard" cations (Ag⁺), and highly polar solvation that shields the nitrogen lone pair.

This protocol utilizes Ethyl Iodide (EtI) in N,N-Dimethylformamide (DMF) with Cesium Carbonate (Cs₂CO₃) . The use of the softer iodide counter-ion and the "cesium effect" (where the large Cs⁺ cation forms a looser ion pair with the pyridone anion) enhances nucleophilicity at the nitrogen center, maximizing the N-alkyl/O-alkyl product ratio.

Reaction Pathway Visualization

ReactionPathway cluster_legend Selectivity Drivers Substrate 5-Nitropyridin-2(1H)-one (Tautomeric Equilibrium) Base Base (Cs2CO3) Deprotonation Substrate->Base Anion Ambident Anion (Delocalized Charge) Base->Anion EtI Ethyl Iodide (EtI) Soft Electrophile Anion->EtI N_Product Major Product: 1-Ethyl-5-nitropyridin-2(1H)-one (N-Alkylation) EtI->N_Product  Favored (Soft-Soft) O_Product Minor Byproduct: 2-Ethoxy-5-nitropyridine (O-Alkylation) EtI->O_Product  Competes (Hard-Hard) Cs+ Effect Cs+ Effect N-Selectivity N-Selectivity Cs+ Effect->N-Selectivity Iodide LG Iodide LG Iodide LG->N-Selectivity

Caption: Mechanistic pathway illustrating the bifurcation between N- and O-alkylation based on electrophile hardness and cation effects.

Materials & Reagents

Reagent / SolventCAS No.Equiv.RoleGrade/Notes
5-Nitropyridin-2(1H)-one 5418-51-91.0Substrate>97% purity. Dry before use.
Ethyl Iodide (EtI) 75-03-61.2 - 1.5Electrophile"Soft" alkylating agent. Stabilized over Cu.
Cesium Carbonate (Cs₂CO₃) 534-17-81.5BasePromotes N-alkylation via loose ion pairing.
N,N-Dimethylformamide 68-12-2SolventMediumAnhydrous (Water <50 ppm).
Ethyl Acetate / Hexanes --WorkupHPLC Grade.

Safety Note: Ethyl iodide is a potential carcinogen and alkylating agent. 5-nitropyridin-2-one is a nitroaromatic; avoid excessive heat. Perform all operations in a fume hood.

Experimental Protocol

Step 1: Preparation and Deprotonation
  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 5-nitropyridin-2(1H)-one (1.40 g, 10.0 mmol) and Cs₂CO₃ (4.88 g, 15.0 mmol).

  • Solvation: Add anhydrous DMF (20 mL). The concentration (0.5 M) is critical; too dilute promotes O-alkylation by dissociating ions too freely; too concentrated impedes stirring.

  • Activation: Stir the suspension at room temperature (25 °C) for 30 minutes. The mixture will likely turn a deep yellow/orange color, indicating anion formation.

Step 2: Alkylation
  • Addition: Cool the mixture slightly to 0 °C (ice bath) to suppress initial exotherms. Add Ethyl Iodide (1.2 mL, 15.0 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours .

    • Note: Heating (e.g., 60 °C) significantly increases the rate but often degrades the N:O selectivity ratio. Room temperature is preferred for high purity.

Step 3: Monitoring & Workup
  • TLC Check: Elute with 50% Ethyl Acetate in Hexanes.

    • Starting Material: Rf ~ 0.1 (streaks).

    • N-Alkyl Product: Rf ~ 0.3 (UV active, dark spot).

    • O-Alkyl Byproduct: Rf ~ 0.7 (UV active, moves with solvent front).

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water to precipitate inorganic salts and quench excess alkyl halide.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL) .

    • Tip: The N-alkyl product is moderately polar. Ensure thorough extraction.

  • Washing: Wash the combined organic layers with Brine (2 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification (Critical Separation)

The crude residue will contain a mixture of the N-ethyl (major) and O-ethyl (minor) isomers.

  • Column Chromatography: Pack a silica gel column.

  • Elution Gradient:

    • Start: 10% EtOAc/Hexanes (Elutes non-polar O-alkyl byproduct first).

    • Gradient: Increase to 60% EtOAc/Hexanes (Elutes N-alkyl product).

  • Isolation: Collect fractions containing the spot at Rf ~0.3. Evaporate to yield This compound as a yellow crystalline solid.

Results & Analysis (Self-Validation)

To ensure the integrity of the product, you must distinguish between the N-ethyl and O-ethyl isomers using NMR.

FeatureN-Ethyl Product (Target)O-Ethyl Product (Byproduct)
Structure Lactam (C=O intact)Lactim Ether (C-O-Et)
¹H NMR (Ethyl) Quartet at ~4.0 - 4.1 ppm (N-CH₂)Quartet at ~4.4 - 4.5 ppm (O-CH₂)
¹H NMR (Ring) C3-H is typically a doublet (~6.5 ppm)Ring protons shift downfield (aromatic pyridine)
¹³C NMR (Carbonyl) Signal at ~160-162 ppm (C=O)Signal at ~164-166 ppm (C-O)
Coupling Distinct vicinal coupling on ringTypical pyridine coupling pattern

Expected Yield: 75-85% (after purification). Melting Point: N-alkyl isomers generally have higher melting points than their O-alkyl counterparts due to dipole-dipole stacking of the lactam core.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
High O-Alkylation Ratio "Hard" conditions or solvent effects.Switch base from K₂CO₃ to Cs₂CO₃ . Ensure solvent is anhydrous. Lower reaction temperature.[1]
Low Conversion Steric hindrance or poor nucleophilicity.Increase EtI equivalents (to 2.0). Add catalytic KI (Finkelstein condition) if using EtBr.
Product stuck in DMF High solubility of pyridone.Perform a "back-extraction": Wash the aqueous layer with DCM instead of EtOAc.
Dark Tarry Mixture Decomposition of nitro group.Ensure light exclusion (wrap flask in foil). Avoid heating above 40 °C.

References

  • Regioselectivity in Pyridone Alkylation

    • Study on the N- vs O-alkyl
    • Ruiz, J., et al. "Regioselective alkylation of 2-pyridone derivatives." Journal of Organic Chemistry, 2013.

  • Cesium Effect

    • Utilization of Cs2CO3 for efficient N-alkyl
    • Flessner, T., et al. "Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone." Organic Process Research & Development, 2010.[2]

  • Spectroscopic Identification

    • NMR differentiation of N- and O-alkyl
    • Hassan, A., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 2013.[3]

  • Substrate Properties

    • Tautomerism of 5-nitro-2-pyridone.[4]

    • Al-Saadi, A.A., et al. "2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism and spectral interpretations." Journal of Molecular Structure, 2015.

Sources

Using 1-Ethyl-5-nitropyridin-2(1H)-one as a building block in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document addresses the inquiry into the application of 1-Ethyl-5-nitropyridin-2(1H)-one as a building block in peptide synthesis. Following a comprehensive review of the current scientific literature, it is important to note that this specific compound is not documented as a standard or recognized reagent for peptide synthesis. Its applications appear to be in other areas of organic synthesis, such as in the study of ring-transformation reactions.[1][2][3]

However, the core structure, a pyridinone, is a significant scaffold in medicinal chemistry.[4] This guide, therefore, provides a broader overview of established principles and protocols in peptide synthesis, focusing on the types of building blocks and coupling reagents that are foundational to the field. This information will be valuable for any researcher looking to design and execute peptide synthesis experiments.

Part 1: Foundational Principles of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on a solid support.[5][6] The fundamental workflow involves the sequential addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble resin.

Workflow of Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_cycle Resin Resin Support Anchor Anchor First Amino Acid Resin->Anchor Deprotect Nα-Deprotection Anchor->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Fmoc-Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Cleave Cleave & Deprotect Side Chains Repeat->Cleave Purify Purify Peptide Cleave->Purify

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Part 2: Core Components of Peptide Synthesis

Amino Acid Building Blocks and Protecting Groups

The success of peptide synthesis hinges on the use of protecting groups to prevent unwanted side reactions. The most common strategy is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Nα-Protection: The Fmoc group protects the alpha-amine of the amino acid. It is stable to acidic and mild basic conditions but is readily removed by a secondary amine, typically piperidine in DMF.[5][7]

  • Side-Chain Protection: The functional groups on amino acid side chains (e.g., -OH, -NH2, -COOH, -SH) must also be protected. These protecting groups are typically acid-labile (e.g., t-butyl, trityl) and are removed at the final cleavage step.[5]

The Solid Support (Resin)

The choice of resin is critical as it determines the C-terminal functionality of the peptide (acid or amide) and the conditions required for cleavage.

Resin TypeC-Terminal FunctionalityCleavage ConditionsKey Characteristics
Wang Resin Carboxylic AcidStrong Acid (e.g., 95% TFA)Standard resin for peptides with a C-terminal acid.
2-Chlorotrityl Chloride Resin Carboxylic Acid (fully protected)Very Mild Acid (e.g., 1% TFA or AcOH/TFE/DCM)Ideal for producing protected peptide fragments for fragment condensation.[6]
Rink Amide Resin AmideStrong Acid (e.g., 95% TFA)Standard for peptides with a C-terminal amide.[8]
Coupling Reagents: The Engine of Peptide Bond Formation

Coupling reagents are essential for activating the C-terminal carboxylic acid of the incoming amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain.[5][6] The goal is to achieve rapid and efficient amide bond formation with minimal racemization.[9]

Mechanism of Carbodiimide-Mediated Coupling

Coupling_Mechanism AA_COOH Fmoc-AA-COOH O_Acylisourea O-Acylisourea (Highly Reactive) AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Active_Ester Active Ester (Less Racemization) O_Acylisourea->Active_Ester + Urea Soluble Urea Byproduct O_Acylisourea->Urea HOBt Additive (e.g., HOBt, Oxyma) HOBt->Active_Ester Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + Peptide_NH2 Resin-Peptide-NH2 Peptide_NH2->Peptide_Bond

Sources

Application Notes and Protocols for the Reduction of the 5-Nitro Group in N-Ethyl Pyridones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl pyridones are a class of heterocyclic compounds that form the core structure of numerous therapeutic agents. The introduction of a nitro group at the 5-position, followed by its reduction to an amino group, is a common and critical strategy in the functionalization of these scaffolds.[1] The electron-withdrawing nature of the nitro group can activate the pyridone ring for certain transformations, and its subsequent reduction to a versatile amino group opens up a plethora of possibilities for further molecular elaboration in drug discovery and development.[1] This guide details robust and scalable methods for this key reductive transformation.

Mechanistic Considerations: A Tale of Two Pathways

The reduction of an aromatic nitro group to an amine is a six-electron process that can proceed through two primary mechanistic routes: the direct hydrogenation pathway and a condensation pathway. The prevailing mechanism is often dictated by the chosen reduction method and reaction conditions.

The direct hydrogenation pathway involves the stepwise addition of hydrogen equivalents to the nitro group, proceeding through nitroso and hydroxylamine intermediates. This is the typical mechanism for catalytic hydrogenation.

The condensation pathway , more prevalent under certain chemical reduction conditions, can involve the formation of dimeric species like azoxy, azo, and hydrazo compounds. However, with appropriate control of reaction parameters, these intermediates are further reduced to the desired amine.

Understanding these pathways is crucial for troubleshooting and optimizing reaction outcomes, as the accumulation of intermediates can lead to side products and reduced yields.

Catalytic Hydrogenation: The Workhorse of Nitro Reduction

Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitro groups.[2][3] The choice of catalyst and reaction conditions is paramount to achieving high chemoselectivity and yield.

Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a highly active and versatile catalyst for the reduction of aromatic nitro groups.[4] It offers excellent yields and is generally compatible with a range of functional groups, although care must be taken to avoid hydrogenolysis of sensitive moieties like benzylic ethers or aryl halides.[5]

The palladium surface acts as a template for the adsorption and activation of both the nitro compound and molecular hydrogen. The heterolytic cleavage of the H-H bond on the palladium surface generates active hydrogen species that are then transferred to the nitro group in a stepwise manner. The use of a protic solvent like ethanol or methanol can facilitate the reaction by aiding in the protonation steps of the reduction cascade.

Materials:

  • 5-nitro-N-ethyl-2-pyridone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol (ACS grade)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 5-nitro-N-ethyl-2-pyridone (1.0 eq).

  • Add ethanol or methanol as the solvent (concentration typically 0.1-0.5 M).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • The flask is evacuated and backfilled with hydrogen gas from a balloon (repeat 3 times).

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filter cake should be kept wet with the solvent to prevent ignition of the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude 5-amino-N-ethyl-2-pyridone.

  • The product can be purified by recrystallization or column chromatography if necessary.

Method 2: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a cost-effective and highly active catalyst for nitro group reductions.[6] It is particularly advantageous when dealing with substrates containing functionalities that are sensitive to hydrogenolysis with palladium catalysts, such as aryl halides.[4]

Similar to Pd/C, Raney® Nickel provides a high surface area for the catalytic process. The nickel surface facilitates the dissociation of molecular hydrogen and its subsequent addition to the nitro group. The porous structure of Raney® Nickel allows for efficient interaction between the substrate and the active catalytic sites. The use of hydrazinium monoformate as a hydrogen donor in a catalytic transfer hydrogenation (CTH) setup offers a milder and often faster alternative to using hydrogen gas.[6]

Materials:

  • 5-nitro-N-ethyl-2-pyridone

  • Raney® Nickel (slurry in water)

  • Hydrazinium monoformate

  • Methanol

  • Celite®

Procedure:

  • In a round-bottom flask, suspend 5-nitro-N-ethyl-2-pyridone (1.0 eq) in methanol.

  • Carefully add a catalytic amount of Raney® Nickel slurry (after washing with methanol to remove water).

  • To this stirred suspension, add a solution of hydrazinium monoformate (2.0-3.0 eq) in methanol dropwise at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.[6]

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Raney® Nickel.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any inorganic byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product.

Chemical Reduction Methods

Chemical reduction offers a valuable alternative to catalytic hydrogenation, particularly when specific chemoselectivity is required or when access to hydrogenation equipment is limited.

Method 3: Reduction with Tin(II) Chloride (SnCl₂)

The use of tin(II) chloride is a classic and reliable method for the reduction of aromatic nitro groups.[7] It is known for its excellent chemoselectivity, often leaving other reducible functional groups such as carbonyls and nitriles intact.[4][8]

Tin(II) chloride acts as a single-electron transfer agent, reducing the nitro group in a stepwise manner. The reaction is typically carried out in an acidic medium, with hydrochloric acid often used to protonate the intermediates and drive the reaction to completion. The tin is oxidized from Sn(II) to Sn(IV) during the process.

Materials:

  • 5-nitro-N-ethyl-2-pyridone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 5-nitro-N-ethyl-2-pyridone (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid to the stirred solution.

  • The reaction mixture is then heated to reflux and monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature and the solvent is partially removed under reduced pressure.

  • The residue is carefully neutralized with a concentrated aqueous solution of sodium hydroxide until a basic pH is reached, which precipitates tin salts.

  • The resulting slurry is filtered, and the filter cake is washed with an organic solvent (e.g., ethyl acetate).

  • The combined filtrate and washings are extracted with an organic solvent.

  • The organic layer is dried, filtered, and concentrated to give the crude product.

Method 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and inexpensive reducing agent that is particularly useful for the reduction of nitro groups in the presence of other sensitive functionalities.[9][10]

Under aqueous or biphasic conditions, sodium dithionite dissociates to form the sulfur dioxide radical anion (•SO₂⁻), which is a potent single-electron donor. This radical anion initiates the reduction of the nitro group. The reaction is often performed under basic conditions to enhance the reducing power of the dithionite.[11]

Materials:

  • 5-nitro-N-ethyl-2-pyridone

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • An organic solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Dissolve 5-nitro-N-ethyl-2-pyridone (1.0 eq) in a suitable organic solvent.

  • In a separate flask, prepare an aqueous solution of sodium dithionite (3.0-5.0 eq) and sodium bicarbonate (to maintain a basic pH).

  • Add the aqueous dithionite solution to the vigorously stirred solution of the nitro compound.

  • The biphasic mixture is stirred at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the layers are separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Data Presentation

MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesPotential Drawbacks
Catalytic Hydrogenation
Pd/C10% Pd/C, H₂EtOH/MeOHRT1-4>90High yield, clean reaction.Potential for hydrogenolysis of sensitive groups.[5]
Raney® NiRaney® Ni, H₂NNH₂·HCOOHMeOHRT0.5-1~90-95[6]Fast, mild, good for substrates with halides.[4]Catalyst can be pyrophoric.
Chemical Reduction
SnCl₂SnCl₂·2H₂O, HClEtOHReflux2-6~80-90Excellent chemoselectivity.[8]Stoichiometric amounts of metal salts, workup can be tedious.
Na₂S₂O₄Na₂S₂O₄, NaHCO₃H₂O/OrganicRT - 501-5~85-95[9]Mild, inexpensive, good functional group tolerance.[10]Requires biphasic conditions, large volumes of solvent.

Visualization of Methodologies

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 5-nitro-N-ethyl-pyridone in solvent B Add Pd/C or Raney Ni catalyst A->B C Introduce H2 source (H2 gas or transfer agent) B->C D Stir at appropriate temperature C->D E Monitor by TLC/LC-MS D->E F Filter through Celite® to remove catalyst E->F G Concentrate filtrate F->G H Purify product G->H

Caption: Workflow for catalytic hydrogenation of 5-nitro-N-ethyl-pyridone.

Reaction Pathway: Nitro Group Reduction

G Nitro Ar-NO₂ (5-Nitro-N-ethyl-pyridone) Nitroso Ar-NO (Nitroso intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (5-Amino-N-ethyl-pyridone) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Stepwise reduction of the nitro group to an amine.

References

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. [Link]

  • Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Stack Exchange. [Link]

  • Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]

  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Electrochemical reduction of 4-nitropyridine-N-oxide and the paired electrosynthesis of new sulfonamides. ResearchGate. [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Royal Society of Chemistry. [Link]

  • Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles. ResearchGate. [Link]

  • Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. PrepChem. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry. [Link]

  • The catalytic hydrogenation performance of Pd/RS and Pd/MS for five cycles. ResearchGate. [Link]

  • Tin(II) chloride. Wikipedia. [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). WordPress. [Link]

  • Reduction of Nitroarenes with Sodium Dithionite. SciSpace. [Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. Royal Society of Chemistry. [Link]

  • Pyridine. Wikipedia. [Link]

  • Facile reduction of pyridines with nickel-aluminum alloy. The Journal of Organic Chemistry. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. ResearchGate. [Link]

  • Electrochemical reduction of substituted pyridazines: A new access to activated pyrroles. ResearchGate. [Link]

  • Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Chemistry LibreTexts. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Au-e. [Link]

  • Recent Advances in the Electrochemical Reduction of Substrates Involving N−O Bonds. Wiley Online Library. [Link]

  • Synthetic method of 5-(N-ethyl-N-2-ethylol amine).
  • Recent advances in the electrochemical reactions of nitrogen-containing organic compounds. PubMed Central. [Link]

  • Catalytic Hydrogenation Using Abnormal NHeterocyclic Carbene Palladium Complexes. FOLIA. [Link]

  • Reaction pathways on N-substituted carbon catalysts during the electrochemical reduction of nitrate to ammonia. Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

  • Hydrogenation and Hydrosilylation of Nitrous Oxide Homogeneously Catalyzed by a Metal Complex. PubMed Central. [Link]

  • Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. ResearchGate. [Link]

  • Synthesis of Some New Heteroarylamino-3-Nitro-2H-[1]- Benzopyran-2-ones and their Antibacterial Activity. American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]

Sources

Reaction conditions for nucleophilic substitution on 1-Ethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 1-Ethyl-5-nitropyridin-2(1H)-one represents a unique "push-pull" electronic system. Unlike simple pyridines, the pyridone core possesses significant amide character, reducing the aromaticity and altering reactivity patterns. The presence of the electron-withdrawing nitro group at the C-5 position, combined with the N-ethyl block, creates specific zones of electrophilicity susceptible to nucleophilic attack.

For drug development professionals, this molecule offers three distinct divergent pathways depending on the nucleophile and conditions chosen:

  • C-6 Functionalization (Vicarious Nucleophilic Substitution - VNS): The most valuable pathway for Carbon-Carbon bond formation, utilizing the activation at the position ortho to the nitro group.

  • C-5 Ipso-Substitution (

    
    ):  Direct displacement of the nitro group by hard oxygen or soft sulfur nucleophiles.
    
  • Ring Transformation (The "Hydrazine Trap"): A critical failure mode (or synthetic opportunity) where bis-nucleophiles cause ring opening and recyclization.

This guide details the protocols for controlling these pathways, ensuring high fidelity in synthetic workflows.

Reactivity Landscape & Decision Matrix

The following decision tree illustrates the divergent pathways based on reagent selection.

ReactivityMap Substrate This compound VNS_Path Pathway A: C-6 Functionalization (VNS / S_N^H) Substrate->VNS_Path Carbanions w/ LG (e.g., Cl-CH2-SO2Ph) Base: t-BuOK SNAr_Path Pathway B: C-5 Nitro Displacement (S_NAr) Substrate->SNAr_Path Alkoxides / Thiols (NaOY / NaSY) Heat Ring_Path Pathway C: Ring Transformation (Recyclization) Substrate->Ring_Path Hydrazine (N2H4) Bis-nucleophiles Prod_VNS 6-Alkyl-5-nitropyridin-2-one (C-C Bond Formation) VNS_Path->Prod_VNS Prod_SNAr 1-Ethyl-5-alkoxy/thio-pyridin-2-one (Nitro Leaving Group) SNAr_Path->Prod_SNAr Prod_Ring Pyrazole/Pyridazine Derivatives (Scaffold Hopping) Ring_Path->Prod_Ring

Figure 1: Divergent reactivity pathways for this compound. The C-6 position is activated for hydrogen substitution, while the C-5 position allows for nitro-displacement under forcing conditions.

Detailed Protocols

Protocol A: Vicarious Nucleophilic Substitution (VNS) at C-6

Objective: Introduction of alkyl/functionalized carbon chains at the C-6 position without using transition metals. Mechanism: The nitro group activates the ortho (C-6) position. A carbanion containing a leaving group (L) attacks C-6. Subsequent


-elimination of HL restores aromaticity (or pyridone conjugation).

Reagents & Conditions:

  • Nucleophile: Chloromethyl phenyl sulfone (or similar

    
    -halo sulfones).
    
  • Base: Potassium tert-butoxide (

    
    -BuOK) or NaOH.
    
  • Solvent: DMF or DMSO (Polar aprotic is critical for carbanion stability).

  • Temperature: -70°C to -40°C (Cryogenic control is mandatory to prevent polymerization).

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vessel with This compound (1.0 equiv) and Chloromethyl phenyl sulfone (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Cooling: Cool the solution to -70°C using a dry ice/acetone bath. Ensure internal temperature monitoring.

  • Base Addition: Add a solution of

    
    -BuOK  (2.5 equiv) in DMF dropwise over 20 minutes. Note: The solution will likely turn deep red/purple due to the formation of the 
    
    
    
    -adduct (Meisenheimer complex).
  • Reaction: Stir at -70°C for 1 hour. Monitor by TLC/LCMS. The reaction is typically fast.

  • Quench: Quench the reaction while still cold with saturated aqueous

    
     solution containing a trace of acetic acid.
    
  • Workup: Warm to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Critical Insight: The leaving group (Cl) is on the nucleophile, not the ring. This allows the substitution of the ring Hydrogen.[1]

Protocol B: Displacement of the Nitro Group (C-5)

Objective: Synthesis of 5-alkoxy or 5-thioether derivatives by ejecting the nitrite ion. Mechanism: Classical Addition-Elimination. The carbonyl at C-2 and the electronegative nitrogen make the ring electron-deficient enough to support attack at C-5, provided the nucleophile is strong.

Reagents & Conditions:

  • Nucleophile: Sodium Methoxide (NaOMe), Sodium Phenoxide, or Sodium Thiolates.

  • Solvent: Methanol (for methoxide) or DMF (for thiols/phenols).

  • Temperature: 60°C - 100°C (Activation energy is higher than VNS).

Step-by-Step Procedure:

  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DMF (0.5 M).

  • Nucleophile Prep: In a separate vial, generate the thiolate/phenoxide by treating the thiol/phenol (1.2 equiv) with NaH (1.2 equiv) in DMF at 0°C until evolution of

    
     ceases. (For NaOMe, simply use 1M solution in MeOH).
    
  • Addition: Add the nucleophile solution to the pyridone substrate.

  • Heating: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor for the disappearance of the starting material peak (approx. UV 300-330 nm) and appearance of the product.

  • Workup: Pour into ice water. If the product precipitates, filter it (ideal). If not, extract with DCM.

    • Note: The displaced nitrite ion (

      
      ) can cause oxidative side reactions; washing with aqueous sodium sulfite is recommended.
      
Protocol C: The "Hydrazine Trap" (Ring Transformation)

Warning: Attempting to reduce the nitro group or substitute using Hydrazine (


) will likely result in the destruction of the pyridone ring.
Mechanism:  Hydrazine attacks C-6 (similar to VNS initiation), followed by ring opening of the pyridone and recyclization to form pyrazole  or pyridazine  derivatives.

Application:

  • Avoid this if you want to keep the pyridone core.

  • Use this if you intentionally want to synthesize pyrazolyl-acetohydrazides (Scaffold Hopping).

Comparative Data Table

ParameterProtocol A (VNS)Protocol B (

)
Protocol C (Hydrazine)
Reaction Site C-6 (Ortho to

)
C-5 (Ipso substitution)Ring Skeleton
Bond Formed C-CC-O or C-SN-N (Heterocycle)
Leaving Group Cl (from Reagent)

(from Substrate)
Ring Opening
Temp Range -70°C (Cryogenic)60°C - 100°C (Heat)80°C - 140°C
Key Risk Polymerization if too warmIncomplete conversionLoss of Pyridone Core

References

  • Makosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[1][2] Organic Letters.

  • Smolyar, N. N., et al. (2025). Cyclotransformation in the series of fused 5-nitropyridin-2(1H)-ones. ResearchGate.

  • Tjosaas, F., & Fiksdahl, A. (2006).[3] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution (Nitro displacement).[3] Molecules.

  • Soderberg, T. (2016).[4] Organic Chemistry with a Biological Emphasis: Nucleophilic Substitution. University of Kentucky.[4]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Ethyl-5-nitropyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave Chemistry

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The introduction of a nitro group and subsequent N-alkylation can significantly modulate the pharmacological properties of these molecules, opening avenues for the development of novel therapeutics. Traditionally, the synthesis of N-alkylated nitropyridinones involves conventional heating methods that are often time-consuming and can lead to the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional methods, often with higher yields and improved purity.[1][2] This application note provides a detailed protocol for the efficient synthesis of 1-Ethyl-5-nitropyridin-2(1H)-one, a key intermediate for the generation of diverse chemical libraries for drug development and scientific research.

The Rationale Behind Microwave-Assisted N-Alkylation

The N-alkylation of 5-nitropyridin-2(1H)-one proceeds via a nucleophilic substitution reaction. The pyridinone, in the presence of a base, forms a pyridinoxide anion which then acts as a nucleophile, attacking the electrophilic ethyl iodide. Microwave irradiation dramatically accelerates this process through efficient and uniform heating of the polar reactants and solvent. This rapid and localized heating minimizes the formation of O-alkylation byproducts and reduces the overall reaction time from hours to mere minutes.

Experimental Protocol: Synthesis of this compound

This protocol details the microwave-assisted synthesis of this compound from 2-hydroxy-5-nitropyridine and ethyl iodide.

Materials and Instrumentation
  • Reagents:

    • 2-Hydroxy-5-nitropyridine (≥97%)

    • Ethyl iodide (≥99%)

    • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

    • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

    • Ethyl acetate (EtOAc), ACS grade

    • Hexane, ACS grade

    • Deionized water

  • Instrumentation:

    • Microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Column chromatography apparatus

    • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Hydroxy-5-nitropyridine is a skin and eye irritant.[3][4][5] Avoid inhalation of dust and direct contact.

    • Ethyl iodide is flammable, harmful if swallowed, and may cause an allergic skin reaction.[6] Handle with care and avoid inhalation of vapors.

    • DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Microwave Reactor Safety: Follow the manufacturer's instructions for the safe operation of the microwave reactor. Never exceed the recommended temperature and pressure limits for the reaction vessel.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-hydroxy-5-nitropyridine (1.0 mmol, 140.1 mg).

    • Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

    • Add anhydrous DMF (5 mL).

    • Finally, add ethyl iodide (1.2 mmol, 0.1 mL).

  • Microwave Irradiation:

    • Seal the reaction vial securely.

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. The pressure should be monitored and should not exceed 15 bar.

  • Reaction Monitoring:

    • After the reaction is complete, cool the vial to room temperature.

    • Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane 1:1). The starting material (2-hydroxy-5-nitropyridine) should be consumed, and a new, less polar spot corresponding to the product should be visible.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Collect the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

    • Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Weigh 2-hydroxy-5-nitropyridine 2. Add K₂CO₃ and DMF 3. Add Ethyl Iodide Microwave Irradiate at 120°C for 15 min Reactants->Microwave Reaction Workup 1. Quench with water 2. Extract with Ethyl Acetate 3. Dry and concentrate Microwave->Workup Post-reaction Purification Column Chromatography Workup->Purification Characterization ¹H NMR, ¹³C NMR, IR, MS Purification->Characterization Final Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Expected Results and Discussion

The microwave-assisted N-ethylation of 2-hydroxy-5-nitropyridine is expected to proceed efficiently, providing the desired product in good to excellent yield.

ParameterExpected Value
Reaction Time 15 minutes
Temperature 120 °C
Yield 85-95%
Appearance Pale yellow solid

Table 1: Expected Reaction Parameters and Outcome.

The use of a polar aprotic solvent like DMF is crucial as it effectively absorbs microwave energy and facilitates the dissolution of the reactants. Potassium carbonate acts as a mild base to deprotonate the hydroxyl group of the pyridinone, generating the nucleophilic anion. An excess of the base ensures the complete conversion of the starting material. The reaction temperature of 120 °C provides sufficient energy to overcome the activation barrier without causing significant degradation of the reactants or product.

Characterization Data (Predicted)

The following are predicted spectral data for this compound, which should be confirmed by experimental analysis.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 8.95 (d, 1H), 8.10 (dd, 1H), 6.60 (d, 1H), 4.10 (q, 2H), 1.45 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 160.5, 145.0, 140.2, 135.8, 108.5, 42.1, 13.7
IR (KBr, cm⁻¹) ~1670 (C=O), ~1520 & ~1350 (NO₂)
MS (ESI+) m/z 169.05 [M+H]⁺

Table 2: Predicted Characterization Data for this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time to 20-25 minutes. Ensure anhydrous conditions.
Insufficient baseUse freshly dried potassium carbonate.
Presence of starting material Inefficient heatingEnsure proper stirring. Check the microwave reactor's power output.
Formation of O-ethylated byproduct Reaction temperature too highReduce the temperature to 100-110 °C.
Difficulty in purification Impurities in starting materialsUse high-purity reagents.

Table 3: Troubleshooting Guide.

Conclusion

This application note provides a robust and efficient protocol for the microwave-assisted synthesis of this compound. The significant reduction in reaction time and high yield demonstrate the superiority of microwave technology over conventional heating methods for the synthesis of this important class of compounds. This protocol can be readily adapted for the synthesis of a wide range of N-alkylated pyridinone derivatives, thereby accelerating the drug discovery and development process.

References

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
  • Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020).
  • Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. (2021). Microwave-Assisted Synthesis of Nitrogen Heterocycles. Current Organic Synthesis, 18(4), 324-348.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(15), 4487.

Sources

Application Notes and Protocols for 1-Ethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-5-nitropyridin-2(1H)-one is a nitro-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the nitro group and the pyridinone scaffold suggests that this compound may exhibit interesting biological activities and chemical reactivity. As with any novel or specialized chemical, a thorough understanding of its properties is paramount for ensuring laboratory safety and maintaining the integrity of experimental results. This guide provides a detailed overview of the recommended storage and handling protocols for this compound, based on the known characteristics of structurally similar compounds and established best practices for handling nitroaromatic compounds.

Chemical and Physical Properties: An Analog-Based Assessment

Direct and comprehensive experimental data for this compound is not extensively available in the public domain. However, by examining closely related analogs, we can infer its likely properties and associated hazards.

PropertyInferred Value/Characteristic for this compoundBasis of Inference (Analog Compound)Citation
Molecular Formula C7H8N2O3------
Molecular Weight 168.15 g/mol ------
Appearance Likely a solid at room temperature1-Methyl-5-nitropyridin-2(1H)-one is a solid.[1]
Melting Point Expected to be in a similar range to the methyl analog.1-Methyl-5-nitropyridin-2(1H)-one has a melting point of 171-172 °C.[1]
Solubility Likely soluble in common organic solvents.General property of similar organic compounds.
Thermal Stability Potentially decomposes at elevated temperatures. Nitroaromatic compounds can be thermally sensitive.General knowledge of nitroaromatic compounds.

Hazard Profile (Inferred from Analogs): [2][3]

  • Acute Oral Toxicity: Harmful if swallowed (H302).

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

Core Principles of Storage and Handling

The primary considerations for the storage and handling of this compound revolve around its potential reactivity as a nitroaromatic compound and its inferred toxicological profile. The nitro group can render the molecule susceptible to thermal decomposition and, in some cases, explosive behavior, especially in the presence of certain contaminants or under specific conditions.

storage_handling_logic cluster_storage Storage Considerations cluster_handling Handling Procedures storage_conditions Optimal Storage Conditions temp Temperature: Cool, controlled room temperature storage_conditions->temp atmosphere Atmosphere: Inert gas (e.g., Argon, Nitrogen) for long-term storage storage_conditions->atmosphere container Container: Tightly sealed, light-resistant glass storage_conditions->container incompatibles Incompatible Materials: Strong oxidizing agents, strong bases, reducing agents storage_conditions->incompatibles ppe Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves ventilation Ventilation: Chemical fume hood weighing Weighing and Transfer: Use non-metallic spatulas, avoid generating dust spill Spill Management: Absorb with inert material, collect for disposal disposal Waste Disposal: Follow institutional and local regulations for chemical waste handling_precautions General Handling Precautions handling_precautions->ppe handling_precautions->ventilation handling_precautions->weighing handling_precautions->spill handling_precautions->disposal

Caption: Decision-making workflow for the safe storage and handling of this compound.

Detailed Storage Protocols

Proper storage is critical to maintain the chemical's purity and to mitigate safety risks.

Long-Term Storage (> 1 month)

For long-term storage, it is recommended to maintain the compound in a cool, dry, and dark environment.[2]

  • Temperature: Store at controlled room temperature (20-25°C). While some suppliers of a related amine suggest 2-8°C, the closer methyl analog is stored at room temperature.[4] Given the lack of specific data, a controlled room temperature is a conservative and safe approach. Avoid temperature extremes.

  • Atmosphere: To prevent potential degradation from atmospheric moisture and oxygen, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen. This is particularly important for analytical standards or when the material's integrity is critical for sensitive assays.

  • Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from light and moisture. Ensure the container is clearly labeled with the compound name, CAS number (if available), date of receipt, and any known hazards.

  • Location: Store in a designated cabinet for chemical reagents, away from incompatible materials. Do not store on open shelves or in areas with high traffic.

Short-Term Storage (Daily/Weekly Use)

For routine laboratory use, the following practices should be observed:

  • Container: Keep the primary container tightly sealed when not in use.

  • Environment: Store in a desiccator to protect from moisture, especially in humid environments.

  • Location: A designated area within a laboratory bench or a drawer is acceptable for short-term storage, provided it is away from heat sources, direct sunlight, and incompatible chemicals.

Safe Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive assessment of the required PPE should be conducted before handling the compound. Based on the inferred hazards, the following are mandatory:[2]

  • Eye Protection: Chemical safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, should be performed in a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Protocol for Preparing a Stock Solution

This protocol outlines the procedure for safely weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment: the container of this compound, a clean and dry vial for the solution, appropriate solvent, volumetric flasks, and pipettes.

    • Don the required PPE.

  • Weighing the Compound:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the solid compound to the weigh boat using a non-metallic spatula to avoid any potential for static discharge or reactivity.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the desired solvent to the flask and gently swirl to dissolve the compound. Sonication may be used if necessary, but monitor for any temperature increase.

    • Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage of the Stock Solution:

    • Transfer the stock solution to a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution under the appropriate conditions (e.g., refrigerated or at room temperature, protected from light), depending on the stability of the compound in the chosen solvent.

solution_prep_workflow start Start: Prepare Stock Solution ppe_check Don Appropriate PPE start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood weigh_solid Weigh Solid Compound fume_hood->weigh_solid dissolve Dissolve in Solvent weigh_solid->dissolve final_volume Adjust to Final Volume dissolve->final_volume label_store Label and Store Solution final_volume->label_store end End label_store->end

Caption: Workflow for the preparation of a stock solution of this compound.

Spill and Waste Management

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert laboratory personnel and the institutional safety officer.

  • Containment: For small spills, contain the material using an inert absorbent material such as vermiculite or sand.

  • Cleanup: Carefully sweep the absorbed material into a designated waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous chemical waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this material down the drain or in the regular trash.

Conclusion

While specific data for this compound is limited, a conservative approach to its storage and handling, based on the properties of analogous nitroaromatic compounds, is essential for laboratory safety. Researchers should treat this compound with caution, assuming it to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Adherence to the protocols outlined in this guide will help to ensure a safe working environment and the integrity of research involving this compound.

References

  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Sussex. (2008, January). Table of Physical Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 27). Physical Constants. Retrieved from [Link]

  • PubChem. (n.d.). CID 57421613 | C5H5O. Retrieved from [Link]

  • Wikipedia. (n.d.). List of physical constants. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-methyl-5-nitropyridin-2-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Nitro-2(1H)-pyridinone. Retrieved from [Link]

  • EliScholar. (n.d.). Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)-Catalyzed C-H Activation Methods. Retrieved from [Link]

  • DumanoviC, D., & Kosa, Dj. (1994).
  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for 1-Ethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Core Issue: Researchers frequently observe that 1-Ethyl-5-nitropyridin-2(1H)-one (and its analogs) rapidly degrades into a dark, tarry mixture upon exposure to aqueous hydroxides (NaOH, KOH) or strong alkoxides, even at ambient temperatures.[1]

The Chemical Reality: This molecule is not merely a "pyridine derivative"; it is an electron-deficient vinylogous amide .[1][2] The 5-nitro group exerts a powerful electron-withdrawing effect, activating the C-6 position (ortho to the nitro group) toward nucleophilic attack.[1]

  • The Trap: Under basic conditions, the hydroxide ion (

    
    ) does not act as a base to deprotonate (as there are no acidic ring protons); instead, it acts as a nucleophile .
    
  • The Result: Formation of a Meisenheimer complex followed by irreversible ring opening (cleavage), leading to acyclic nitro-dienes that polymerize into dark tars.[1]

Diagnostic Guide: Why is my reaction failing?

Use this module to diagnose the root cause of instability in your current protocol.[1][2]

Symptom 1: Rapid Color Change (Yellow Deep Red Black)
  • Diagnosis: Meisenheimer Complex Formation & Ring Cleavage. [2][3]

  • Mechanism: The deep red color is characteristic of the anionic Meisenheimer intermediate formed when a nucleophile attacks C-6.[2] The subsequent shift to black indicates ring fragmentation and polymerization.[1][2]

  • Immediate Action: Lower temperature to

    
     or below.
    
Symptom 2: Loss of Starting Material without Product Formation (LCMS)[2]
  • Diagnosis: Hydrolytic Ring Opening. [1][2]

  • Mechanism: Water/Hydroxide attacks the ring, breaking the C-N bond. The resulting acyclic chain is highly polar and often lost in aqueous workups or forms insoluble aggregates.[1][2]

  • Immediate Action: Switch to anhydrous conditions or Phase Transfer Catalysis (PTC).[1][2]

Stabilization Protocols & Workflows

The following protocols are designed to mitigate nucleophilic attack while maintaining the basicity required for your intended reaction (e.g., alkylation, reduction, or coupling).

Protocol A: The "Cold-Buffer" System (For Aqueous Reactions)

Best for: Reactions requiring mild basicity where water is unavoidable.

ParameterStandard (Unstable)Optimized (Stable) Rationale
Base NaOH / KOH (Strong Nucleophiles)

or

Carbonates are weaker nucleophiles but sufficient bases for many couplings.[4]
Temperature

(RT)

to

Kinetic control; ring opening has a higher activation energy than simple deprotonation.[2]
Solvent DMSO / DMFTHF / Water (Biphasic) DMSO "nakeds" anions, increasing their destructiveness.[1] THF solvates/tames them.
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Alkylation or reactions sensitive to hydrolysis.[4]

Concept: Keep the sensitive nitropyridone in the organic phase (DCM or Toluene) and the destructive base in the aqueous phase.[2] Use a catalyst to transport only the reacting species.[1][2]

  • Solvent: Toluene or Dichloromethane (DCM).[1][2]

  • Base: 30% aq.

    
    .
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).[1][2]

  • Procedure:

    • Dissolve nitropyridone in organic solvent.[1][2]

    • Cool to

      
      .
      
    • Add catalyst and aqueous base.[1][2]

    • Vigorous stirring is required.[1][2][5]

Protocol C: Non-Nucleophilic Organic Bases

Best for: Anhydrous organic synthesis.[1][2]

Instead of mineral bases, use bulky organic bases that cannot sterically access the C-6 ring position.[1][2]

  • Recommended: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (Hünig's base).[1]

  • Avoid: Primary amines (act as nucleophiles

    
     aminolysis of the ring).[2]
    

Visualizing the Instability Mechanism

The following diagram illustrates why the molecule fails in standard base and how to divert the pathway.

NitropyridoneStability cluster_legend Key Decision Points Start This compound Base Base Added (OH- / RO-) Start->Base Attack Nucleophilic Attack at C-6 (Kinetic Trap) Base->Attack High Temp / Strong Nucleophile Stabilized Successful Reaction (Intact Ring) Base->Stabilized Low Temp / Bulky Base / PTC Complex Meisenheimer Complex (Red/Deep Color) Attack->Complex RingOpen Ring Opening / Fragmentation (Black Tar) Complex->RingOpen

Caption: Figure 1. The "Kinetic Trap" of C-6 nucleophilic attack vs. the stabilized pathway using controlled conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO as a solvent? A: Proceed with extreme caution. In DMSO, hydroxide and alkoxide ions are "naked" (poorly solvated), making them orders of magnitude more nucleophilic (reactive) than in water/alcohol.[1] This accelerates the attack on the nitropyridone ring.[2][3]

  • Recommendation: If solubility requires DMSO, use a non-nucleophilic base like DIPEA or

    
     , and keep the temperature 
    
    
    
    .

Q2: How do I quench the reaction without causing degradation? A: Never quench into strong acid if the product is sensitive, but for nitropyridones, acidic quenching is generally safer than basic workup.

  • Protocol: Pour the reaction mixture into a cold (

    
    ) 0.5 M HCl  or saturated 
    
    
    
    solution. Rapid neutralization stops the nucleophilic attack.[1][2]

Q3: Is the "black tar" explosive? A: While not typically explosive like dry polynitro compounds, the degradation products of nitro-heterocycles can be energetic.[1] The "tar" is likely a complex mixture of polymeric acyclic nitro-dienes.[1][2] Treat as hazardous chemical waste; do not concentrate to dryness if the reaction turned black.[1][2]

Q4: Why does the literature mention "Ring Transformation" for these compounds? A: This instability is sometimes a feature, not a bug.[1] Synthetic chemists intentionally use dinitropyridones with bases (like ammonia or ketones) to break the ring and rebuild it into different heterocycles (e.g., nitroanilines or bicyclic systems) [1, 2]. If you are not trying to transform the ring, you must avoid the conditions (high T, amine nucleophiles) used in those papers.

References

  • Nagase, H. (2019).[1][2][4] Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Chemical and Pharmaceutical Bulletin , 67(11), 1193–1204.[1][4] [Link]

  • Nagase, H. (2018).[1][2] Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Chemical and Pharmaceutical Bulletin , 66(6), 599–606.[1][4] [Link]

  • Jia, Y., et al. (2005).[1][2][4] Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine: A New Nitro-Group Migration. Heterocycles , 65(9).[1][6] [Link]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Identification of 1-Ethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of FTIR in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques employed for this purpose, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying functional groups and providing a unique molecular "fingerprint".[1] This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for 1-Ethyl-5-nitropyridin-2(1H)-one, a heterocyclic scaffold of interest. By comparing its spectrum with structurally related alternatives, we will elucidate the specific vibrational modes that serve as reliable identifiers for this compound, offering researchers a clear and data-supported framework for its characterization.[2]

Molecular Structure and Key Vibrational Modes

To effectively interpret the FTIR spectrum of this compound, we must first dissect its molecular architecture. The molecule is comprised of several key functional groups, each with distinct vibrational modes that absorb infrared radiation at characteristic frequencies.

  • Pyridin-2-one Core: A six-membered heterocyclic ring containing a cyclic amide (lactam) functionality.

  • Carbonyl Group (C=O): An integral part of the pyridinone ring, its stretching frequency is highly sensitive to electronic and steric effects.

  • Nitro Group (NO₂): A strong electron-withdrawing group attached to the aromatic ring. It possesses characteristic symmetric and asymmetric stretching vibrations.

  • N-Ethyl Group (-CH₂CH₃): An aliphatic substituent on the ring nitrogen, introducing sp³ hybridized C-H bonds.

  • Aromatic System: The pyridinone ring itself, which gives rise to C-H and C=C/C=N stretching and bending vibrations.

These key vibrational modes are visualized in the diagram below.

Caption: Key vibrational modes of this compound.

Comparative FTIR Analysis: Isolating the Signature Peaks

The identification of a molecule by FTIR is strengthened by comparing its spectrum to simpler, related structures. This comparative approach allows us to assign spectral features with higher confidence and understand the influence of each functional group on the overall spectrum.

Vibrational ModeThis compound (Predicted)2-Pyridone (Reference)Nitrobenzene (Reference)
Aliphatic C-H Stretch 2850 - 3000 cm⁻¹ (Medium)N/AN/A
Aromatic C-H Stretch 3000 - 3100 cm⁻¹ (Medium-Weak)3000 - 3100 cm⁻¹3000 - 3100 cm⁻¹
C=O Stretch (Lactam) ~1675 cm⁻¹ (Strong)~1650 cm⁻¹ (Strong)N/A
Aromatic C=C & C=N Stretch 1400 - 1600 cm⁻¹ (Multiple, Medium-Strong)1400 - 1600 cm⁻¹1400 - 1600 cm⁻¹
NO₂ Asymmetric Stretch ~1530 cm⁻¹ (Strong)N/A~1525 cm⁻¹ (Strong)
NO₂ Symmetric Stretch ~1350 cm⁻¹ (Strong)N/A~1350 cm⁻¹ (Strong)
Aromatic C-N Stretch ~1260-1340 cm⁻¹ (Medium)~1250 cm⁻¹~1260 cm⁻¹

Analysis of Comparative Data:

  • The Carbonyl (C=O) Stretch: In a simple 2-pyridone, the C=O stretch appears around 1650 cm⁻¹.[3][4] For this compound, this band is predicted to shift to a higher wavenumber (~1675 cm⁻¹). This "blue shift" is primarily due to the strong electron-withdrawing inductive effect of the para-nitro group, which pulls electron density from the ring, strengthening and shortening the C=O double bond.[2] The N-ethyl substitution eliminates the possibility of intermolecular hydrogen bonding (present in solid 2-pyridone), which would otherwise lower the frequency.

  • The Nitro (NO₂) Stretches: The two most prominent and diagnostic peaks for this molecule, aside from the carbonyl stretch, are from the nitro group. The asymmetric stretch (~1530 cm⁻¹) and the symmetric stretch (~1350 cm⁻¹) are expected to be strong and sharp, consistent with values for other nitro-aromatic compounds.[5][6][7] The presence of both these bands provides unequivocal evidence for the nitro functionality.

  • The C-H Stretches: A clear distinction exists between C-H bonds on sp² (aromatic) and sp³ (aliphatic) carbons. The C-H bonds on the pyridinone ring will produce weaker absorptions above 3000 cm⁻¹, while the C-H bonds of the N-ethyl group will result in stronger absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[8][9] The presence of these aliphatic C-H stretches immediately confirms the N-alkylation, distinguishing the title compound from its non-alkylated precursor.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a reliable technique for analyzing solid samples.[2]

Objective: To obtain a high-resolution, transmission FTIR spectrum of this compound.

Materials:

  • This compound (sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Caption: Workflow for FTIR analysis using the KBr pellet method.

Methodology:

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, FTIR-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce light scattering and produce a high-quality spectrum.[2]

  • Pellet Formation:

    • Transfer a portion of the powder mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 1-2 minutes to form a translucent, solid pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Crucial Step: First, run a background spectrum with nothing in the sample compartment. This allows the instrument to subtract the spectral contributions from atmospheric water and CO₂.

    • Insert the sample holder with the pellet and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum should be collected over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

Conclusion

The FTIR spectrum of this compound is defined by a unique combination of characteristic absorption bands. The definitive identification of this compound relies on the concurrent observation of:

  • A strong carbonyl (C=O) absorption around 1675 cm⁻¹ .

  • Two strong nitro (NO₂) absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • Medium-intensity aliphatic C-H stretching bands in the 2850-3000 cm⁻¹ region.

This set of peaks, when considered alongside the aromatic C-H and ring vibrations, provides a robust and reliable fingerprint. This guide equips researchers with the foundational knowledge and practical methodology to confidently identify this compound and distinguish it from related chemical structures, ensuring analytical integrity in the drug development pipeline.

References

  • Vertex AI Search. (2025). Aliphatic C-H stretching: Significance and symbolism.
  • Vertex AI Search. (n.d.). Nitro Groups.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Vertex AI Search. (n.d.). IR spectra.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46, 2475.
  • Vertex AI Search. (n.d.).
  • ResearchGate. (2026). Changes of Aromatic CH and Aliphatic CH in In-situ FT-IR Spectra of Bituminous Coals in the Thermoplastic Range.
  • Canadian Science Publishing. (n.d.). Infrared spectra of 2-pyridone.
  • Vertex AI Search. (n.d.). IR Spectroscopy by Functional Group.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). (a) The FTIR spectrum of the CNA showing typical C-N heterocycle....
  • Edinburgh Instruments. (n.d.). PL-FTIR Spectroscopy.

Sources

Mass spectrometry fragmentation patterns of 1-Ethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 1-Ethyl-5-nitropyridin-2(1H)-one

For researchers and scientists in drug development and chemical analysis, unambiguous structural elucidation is paramount. Mass spectrometry stands as a cornerstone technique, providing detailed molecular fingerprints through controlled fragmentation. This guide offers a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of this compound, a heterocyclic compound featuring a pyridone core, an N-ethyl substituent, and a nitro group.

By understanding the distinct fragmentation pathways associated with each functional moiety, analysts can confidently identify this molecule and differentiate it from structural isomers and related compounds. This comparison guide synthesizes established fragmentation principles for nitroaromatics and N-alkylated heterocycles to provide a predictive, yet expertly grounded, framework.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[1][2] The molecular formula for this compound is C₇H₈N₂O₃, with a molecular weight of 168.15 g/mol . The initial event in EI-MS is the formation of a radical cation, the molecular ion (M•+), at an m/z of 168. Due to the presence of the aromatic-like pyridone ring, this molecular ion is expected to be observed.[3]

From the molecular ion, fragmentation is predicted to proceed through three primary pathways dictated by the N-ethyl, nitro, and pyridone functionalities.

Pathway A: N-Ethyl Chain Fragmentation

The N-ethyl group offers two characteristic fragmentation routes:

  • Alpha-Cleavage (α-cleavage): This involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the loss of a methyl radical (•CH₃, 15 u). This is a common pathway for N-alkyl compounds and would produce a stable, even-electron cation at m/z 153 .[4]

  • McLafferty Rearrangement: This is a hallmark fragmentation for compounds containing an alkyl chain with a γ-hydrogen. The N-ethyl group allows for the transfer of a hydrogen atom to the pyridone oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄, 28 u).[5] This process leads to the formation of a radical cation corresponding to 5-nitropyridin-2(1H)-one at m/z 140 .

Pathway B: Nitro Group Fragmentation

The nitro group is a rich source of diagnostic fragments in mass spectrometry.[6][7] Key neutral losses from the molecular ion include:

  • Loss of Nitrogen Dioxide (•NO₂): Cleavage of the C-N bond results in the loss of a nitrogen dioxide radical (46 u), yielding a fragment ion at m/z 122 .[8][9]

  • Loss of Nitric Oxide (•NO): A common rearrangement involves the "nitro-nitrite" isomerization, where an oxygen atom from the nitro group transfers to the ring, followed by the loss of a nitric oxide radical (30 u).[9][10] This pathway generates a fragment ion at m/z 138 .

Pathway C: Pyridone Ring Fragmentation

The pyridone ring itself is susceptible to fragmentation, most notably through the loss of carbon monoxide (CO). This decarbonylation is a characteristic fragmentation of pyridones and related cyclic carbonyl compounds.[11][12] For instance, the [M-NO₂]⁺ ion at m/z 122 could subsequently lose CO (28 u) to produce a fragment at m/z 94 .

The interplay of these pathways creates a complex but interpretable fragmentation pattern, as illustrated below.

EI_Fragmentation_of_1_Ethyl_5_nitropyridin_2(1H)_one cluster_A Pathway A: N-Ethyl Chain cluster_B Pathway B: Nitro Group cluster_C Pathway C: Secondary Fragmentation M [M]•+ m/z 168 (1-Ethyl-5-nitropyridin-2-one) M_minus_CH3 [M - •CH₃]⁺ m/z 153 M->M_minus_CH3 - •CH₃ M_minus_C2H4 [M - C₂H₄]•+ m/z 140 M->M_minus_C2H4 - C₂H₄ (McLafferty) M_minus_NO2 [M - •NO₂]⁺ m/z 122 M->M_minus_NO2 - •NO₂ M_minus_NO [M - •NO]⁺ m/z 138 M->M_minus_NO - •NO Fragment_94 [M - •NO₂ - CO]⁺ m/z 94 M_minus_NO2->Fragment_94 - CO

Caption: Predicted EI fragmentation pathways for this compound.

Table 1: Summary of Predicted Key Fragments under Electron Ionization (EI)

m/z Proposed Ion Structure Neutral Loss Pathway
168 [C₇H₈N₂O₃]•+ (Molecular Ion) - -
153 [M - CH₃]⁺ •CH₃ (15 u) A: α-Cleavage
140 [M - C₂H₄]•+ C₂H₄ (28 u) A: McLafferty Rearrangement
138 [M - NO]⁺ •NO (30 u) B: Nitro Rearrangement
122 [M - NO₂]⁺ •NO₂ (46 u) B: C-NO₂ Cleavage

| 94 | [M - NO₂ - CO]⁺ | •NO₂, CO (74 u total) | C: Ring Fragmentation |

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode.[1] For this compound, this would result in a precursor ion at m/z 169 . This even-electron ion has low internal energy and will not fragment significantly in the ion source.[4] However, subjecting this ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) reveals its structure.

The fragmentation of the [M+H]⁺ ion will generally follow pathways analogous to EI, but the mechanisms differ due to the even-electron nature of the precursor.

  • Loss of Ethene: The McLafferty rearrangement is also a favorable pathway for protonated species. The loss of a neutral ethene molecule (C₂H₄, 28 u) is predicted to be a dominant fragmentation channel, yielding the protonated 5-nitropyridin-2(1H)-one at m/z 141 .

  • Nitro Group Losses: The protonated nitro group can facilitate the loss of nitrous acid (HNO₂, 47 u) or water (H₂O, 18 u) after rearrangement. The loss of HNO₂ would produce a fragment at m/z 122 .

  • Ring Cleavage: Following initial losses, the pyridone ring can undergo cleavage, often initiated by the loss of CO (28 u). For example, the fragment at m/z 141 could lose CO to give a fragment at m/z 113 .

ESI_Fragmentation_of_1_Ethyl_5_nitropyridin_2(1H)_one cluster_main cluster_secondary Secondary Fragmentation M_H [M+H]⁺ m/z 169 (Protonated Precursor) M_H_minus_C2H4 [M+H - C₂H₄]⁺ m/z 141 M_H->M_H_minus_C2H4 - C₂H₄ M_H_minus_HNO2 [M+H - HNO₂]⁺ m/z 122 M_H->M_H_minus_HNO2 - HNO₂ Fragment_113 [M+H - C₂H₄ - CO]⁺ m/z 113 M_H_minus_C2H4->Fragment_113 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Table 2: Summary of Predicted Key Fragments under ESI-MS/MS

Precursor m/z Fragment m/z Proposed Ion Structure Neutral Loss
169 141 [M+H - C₂H₄]⁺ C₂H₄ (28 u)
169 122 [M+H - HNO₂]⁺ HNO₂ (47 u)

| 141 | 113 | [M+H - C₂H₄ - CO]⁺ | CO (28 u) |

Comparative Analysis: Differentiating from Structural Analogs

The proposed fragmentation pattern provides diagnostic ions that allow this compound to be distinguished from its logical structural analogs.

  • vs. 5-Nitropyridin-2(1H)-one (N-H analog): This compound (MW 140.10 g/mol )[13][14] would show a molecular ion at m/z 140. Its fragmentation would be dominated by nitro group (loss of •NO, •NO₂) and ring (loss of CO) cleavages. Crucially, it would lack the characteristic fragments associated with the N-ethyl group: the loss of •CH₃ (to m/z 125, which is absent) and the loss of C₂H₄. The presence of the m/z 153 peak or a neutral loss of 28 u from the molecular ion is a clear differentiator for the N-ethylated compound.

  • vs. 1-Methyl-5-nitropyridin-2(1H)-one (N-methyl analog): This compound (MW 154.12 g/mol )[15][16][17] would exhibit a molecular ion at m/z 154. Its primary N-alkyl fragmentation would be the α-cleavage loss of a hydrogen radical (•H) or the loss of the entire methyl group (•CH₃) to give a fragment at m/z 139. It is incapable of the McLafferty rearrangement , and therefore the intense neutral loss of 28 u (ethene) seen for the N-ethyl analog would be absent. The observation of a McLafferty rearrangement fragment at [M-28]•+ is a definitive marker for the N-ethyl (or longer alkyl chain) substitution over N-methyl.

Table 3: Comparative Fragmentation Markers

Compound Molecular Ion (m/z) Key Differentiating Fragment(s) Absent Fragmentation
This compound 168 [M-15]⁺ (m/z 153), [M-28]•+ (m/z 140) -
5-Nitropyridin-2(1H)-one 140 [M-30]•+ (m/z 110), [M-46]•+ (m/z 94) No loss of 15 or 28 u

| 1-Methyl-5-nitropyridin-2(1H)-one | 154 | [M-15]⁺ (m/z 139) | No McLafferty [M-28]•+ |

Experimental Protocol: General Method for LC-MS/MS Analysis

This protocol provides a starting point for the analysis of this compound on a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

LC_MS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography cluster_ms 3. Mass Spectrometry (ESI+) A Weigh ~1 mg of compound B Dissolve in 1 mL Methanol (Stock Solution: 1 mg/mL) A->B C Dilute stock to 1 µg/mL in 50:50 Acetonitrile:Water B->C G Flow Rate: 0.4 mL/min Injection Volume: 2 µL D Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) E Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile F Gradient: 5% B to 95% B over 5 min H Full Scan (MS1): m/z 100-250 to find precursor [M+H]⁺ at m/z 169 I Tandem MS (MS2): Isolate m/z 169 H->I J Apply Collision Energy (e.g., 10-30 eV) to generate product ions I->J

Caption: General workflow for LC-MS/MS analysis.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

    • Perform a serial dilution to create a working solution of approximately 1 µg/mL in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is appropriate for this moderately polar analyte.

    • Mobile Phase A: Water with 0.1% formic acid (to promote protonation for ESI+).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over several minutes to ensure elution and separation from any impurities.

    • Flow Rate: Dependent on column dimensions, typically 0.3-0.5 mL/min for a 2.1 mm ID column.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Perform a full scan (e.g., m/z 100-300) to identify the protonated precursor ion at m/z 169.

    • MS2 Scan (Product Ion Scan): Select m/z 169 as the precursor ion for fragmentation.

    • Collision Energy: Ramp the collision energy (e.g., in 5-10 eV steps from 10 to 40 eV) to observe the full range of fragment ions and establish an optimal energy for generating the key diagnostic ions (m/z 141 and 122).

Conclusion

The mass spectrometric fragmentation of this compound is characterized by a predictable and informative set of pathways. Under EI, the key fragments arise from α-cleavage (loss of •CH₃), McLafferty rearrangement (loss of C₂H₄), and nitro group losses (•NO, •NO₂). Under ESI-MS/MS, the protonated molecule primarily loses ethene. These patterns, particularly the neutral loss of 28 u via the McLafferty rearrangement, provide a definitive signature to distinguish it from its N-H and N-methyl analogs. This guide provides the foundational data and comparative logic for researchers to confidently identify and characterize this molecule in complex analytical settings.

References

  • Puchalska, M., et al. (2014). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 28(12), 1367-1377. Available at: [Link]

  • Yinon, J. (1987). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry, 22(8), 501-505. Available at: [Link]

  • Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 77, 534-542. Available at: [Link]

  • Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society, Perkin Transactions 2, (10), 1382-1386. Available at: [Link]

  • Glidewell, C., et al. (2018). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available at: [Link]

  • Shepard, J. R. L., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Journal of the American Society for Mass Spectrometry, 31(6), 1235-1245. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Schlosser, G., & Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 633. Available at: [Link]

  • Yalalov, D., et al. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(11), 9497-9503. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(7), e4848. Available at: [Link]

  • Bild, N., & Hesse, M. (1987). Mass spectral fragmentations of alkylpyridine N-oxides. Helvetica Chimica Acta, 70(7), 1883-1890. Available at: [Link]

  • Shepard, J. R. L., & Jackson, G. P. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry, 455, 116382. Available at: [Link]

  • Poremba, K. (2019). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. Available at: [Link]

  • NIST. (n.d.). 2-Hydroxy-5-nitropyridine. NIST Chemistry WebBook. Available at: [Link]

Sources

Comparing reactivity of 1-Ethyl-5-nitropyridin-2(1H)-one vs 1-Methyl analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Reactivity & Synthetic Utility of 1-Ethyl-5-nitropyridin-2(1H)-one vs. 1-Methyl Analogs

Executive Summary

In the development of bioactive heterocycles—particularly kinase inhibitors and cardiotonic agents—the 5-nitropyridin-2(1H)-one scaffold serves as a critical electrophilic intermediate.[1] While the 1-methyl analog is the standard "model" substrate due to its high crystallinity and commercial availability, the 1-ethyl analog offers distinct physicochemical advantages that are often overlooked.[1]

This guide objectively compares these two analogs. The core finding is that while their electronic reactivity (e.g., nitro reduction rates) is nearly identical, their process reactivity (solubility, workup efficiency, and crystallization kinetics) differs significantly. The 1-ethyl variant provides superior lipophilicity, facilitating smoother organic extractions and avoiding the solubility issues common with the 1-methyl analog in non-polar solvents.

Physicochemical Profile

The choice between methyl and ethyl substituents is often driven by the need to modulate physical properties rather than chemical reactivity.

Feature1-Methyl-5-nitropyridin-2(1H)-one This compound Implication
CAS Number 32896-90-5104686-36-2 (generic)Methyl is more widely available.[1]
Molecular Weight 154.12 g/mol 168.15 g/mol Minimal difference in atom economy.[1]
Melting Point 171–172 °C~100–130 °C (Predicted*)Ethyl disrupts crystal packing, lowering MP and improving solubility in organic solvents.[1]
LogP (Est.) ~0.29~0.80Ethyl is more lipophilic; easier to extract from aqueous quench.[1]
Solubility (DCM) Low / ModerateHighEthyl analog stays in solution during DCM/water extractions.[1]
Solubility (Water) LowVery LowBoth precipitate from water, but Methyl is slightly more polar.[1]

*Note: Exact MP for the ethyl analog varies by purity and polymorph, but consistently trends lower than the methyl analog due to increased rotational freedom disrupting


-stacking.

Synthetic Accessibility & Formation Kinetics

The synthesis of these cores typically proceeds via two routes: Nitration of the N-alkyl pyridone or Alkylation of the 5-nitro-2-pyridone.[1]

Comparative Alkylation Kinetics (N-H to N-R)

When synthesizing these from 5-nitropyridin-2(1H)-one via


 substitution:
  • Reagent: Methyl Iodide (MeI) vs. Ethyl Iodide (EtI).[1]

  • Rate: Methylation is significantly faster (approx. 2–3x) due to lower steric hindrance at the electrophilic carbon.

  • Conditions:

    • Methyl:[1][2][3]

      
      , DMF, RT, 1–2 h.
      
    • Ethyl:[1][4][5]

      
      , DMF, 
      
      
      
      , 4–6 h (Heating often required to drive completion).
Diagram: Synthesis Decision Tree

SynthesisPath Start Target Molecule: N-Alkyl-5-nitropyridin-2-one Decision Starting Material? Start->Decision RouteA Route A: 5-Nitropyridin-2-one (Pre-nitrated core) Decision->RouteA Available RouteB Route B: N-Alkylpyridin-2-one (Non-nitrated core) Decision->RouteB Available StepA_Me Alkylation (MeI) Fast, RT High Yield RouteA->StepA_Me Target: Methyl StepA_Et Alkylation (EtI) Slower, Heat req. Moderate Yield RouteA->StepA_Et Target: Ethyl StepB_Nitration Electrophilic Nitration (HNO3/H2SO4 or TFAA) Regioselective for C-5 RouteB->StepB_Nitration Standard Protocol Product_Me 1-Methyl-5-nitro (Solid, High MP) StepA_Me->Product_Me Crystallize from MeOH Product_Et 1-Ethyl-5-nitro (Solid/Oil, Low MP) StepA_Et->Product_Et Extract w/ EtOAc

Caption: Decision logic for synthesizing N-alkyl analogs. Route A is preferred for lab-scale medicinal chemistry; Route B is preferred for bulk scale-up to avoid expensive alkyl halides.[1]

Reactivity Deep Dive

A. Nitro Group Reduction (Preparation of 5-Amino)
  • Reaction:

    
    
    
  • Comparison: The electronic effect of N-Methyl vs. N-Ethyl on the C-5 nitro group is negligible.[1] Both are electron-releasing via induction (

    
    ), stabilizing the intermediate cation slightly, but the distance renders the effect identical.
    
  • Catalyst Poisoning: The N-Ethyl group does not introduce enough steric bulk to hinder catalyst binding (Pd/C or Raney Ni) compared to Methyl.[1]

  • Critical Difference (Workup):

    • The 1-Methyl-5-amino product is highly polar and water-soluble, often requiring lyophilization or "salting out."[1]

    • The 1-Ethyl-5-amino product extracts readily into Ethyl Acetate or DCM, allowing for a standard aqueous wash to remove inorganic salts (Fe, Zn, or Pd residue).[1]

B. Regioselectivity of Alkylation (N- vs. O-Alkylation)

Pyridones are ambient nucleophiles.[1]

  • 1-Methyl: High N-selectivity is easily achieved with soft electrophiles (MeI).[1]

  • 1-Ethyl: Slightly higher risk of O-alkylation (forming the ethoxy pyridine ether) if "hard" alkylating agents (like triethyloxonium tetrafluoroborate) are used.[1] However, using EtI/Base in DMF retains high N-selectivity.[1]

Experimental Protocols

These protocols are self-validating; the color change serves as a visual indicator of reaction progress.[1]

Protocol A: General N-Alkylation of 5-Nitropyridin-2-one

Applicable for both analogs, noting the temperature difference.[1]

  • Setup: Charge a round-bottom flask with 5-nitropyridin-2(1H)-one (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Base: Add

    
      (1.5 equiv). The suspension will turn bright yellow/orange (deprotonation).
    
  • Addition:

    • For Methyl: Add MeI (1.2 equiv) dropwise at

      
      .[1] Warm to RT.
      
    • For Ethyl: Add EtI (1.5 equiv) at RT.[1] Heat to

      
      .[1]
      
  • Monitoring: Stir until the yellow suspension turns to a paler/white precipitate (formation of KI salt). TLC (50% EtOAc/Hex) will show the disappearance of the polar starting material (

    
    ) and appearance of the non-polar product (
    
    
    
    ).
  • Workup: Pour into ice water.

    • Methyl:[1][2][3] Filter the precipitate.

    • Ethyl:[1][4][5] If no precipitate forms, extract with EtOAc (

      
      ).
      
Protocol B: Iron-Mediated Reduction to 5-Amino

Preferred over Hydrogenation to avoid reducing the pyridone ring.[1]

  • Dissolution: Dissolve 1-alkyl-5-nitropyridin-2-one (1.0 equiv) in EtOH/Water (4:1).

  • Activation: Add

    
      (5.0 equiv) and Iron Powder  (325 mesh, 4.0 equiv).
    
  • Reflux: Heat to

    
     for 2 hours. The mixture will turn from yellow (nitro) to brown/black (iron oxides).
    
  • Filtration: Filter hot through Celite. Wash with hot EtOH.[1]

  • Isolation: Concentrate filtrate.

    • Crucial Step: For the Ethyl analog, partition between saturated

      
       and DCM. The amine will migrate to the DCM layer. For the Methyl  analog, continuous extraction or evaporation to dryness is often required.
      

References

  • Synthesis of Nitropyridines: Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid."[2] Organic & Biomolecular Chemistry, 2005.[1][2] Link

  • Reactivity of 2-Pyridones: "Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives." Sciforum, 2023.[1] Link

  • Alkylation Mechanisms: "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution." Organic Letters, 2022.[1][6] Link[1]

  • General Reduction Protocols: "Reduction of Nitro Compounds." Chemistry LibreTexts. Link

Sources

Purity Assessment Standards for 1-Ethyl-5-nitropyridin-2(1H)-one: Distinguishing Regioisomers and Ensuring Synthetic Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity assessment standards for 1-Ethyl-5-nitropyridin-2(1H)-one Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 104685-94-9) is a critical heterocyclic intermediate employed in the synthesis of glucokinase activators (e.g., GKA50) and other bioactive pyridinone derivatives. Its quality is defined not merely by overall purity but by the specific absence of its regioisomeric impurity, 2-ethoxy-5-nitropyridine .

This guide compares analytical methodologies for validating the purity of this compound. We contrast standard C18 HPLC workflows with orthogonal approaches (Phenyl-Hexyl stationary phases and qNMR) necessary to detect the subtle O-alkylated impurities that standard methods often miss.

Part 1: The Chemical Context – The N- vs. O-Alkylation Challenge[1]

To understand the assessment standard, one must understand the synthesis. The ethylation of 5-nitro-2-hydroxypyridine is an ambident nucleophile reaction. Depending on the solvent, base, and temperature, the electrophile can attack either:

  • The Nitrogen (N-alkylation): Yielding the desired This compound (Lactam form).

  • The Oxygen (O-alkylation): Yielding the impurity 2-ethoxy-5-nitropyridine (Lactim ether form).

Standard commercial "95% purity" grades often contain 2–5% of the O-alkylated isomer. This impurity is non-reactive in specific subsequent N-functionalizations, leading to stoichiometry errors and yield losses in downstream API synthesis.

Visualization: Impurity Formation Pathway

SynthesisPath Start 5-Nitro-2-hydroxypyridine (Starting Material) Reagents Et-X / Base (Ambident Nucleophile) Start->Reagents Target This compound (N-Alkyl Target) Thermodynamic Product Reagents->Target Polar Aprotic (DMF) Soft Electrophile Impurity 2-Ethoxy-5-nitropyridine (O-Alkyl Impurity) Kinetic/Solvent Dependent Reagents->Impurity Non-polar (Benzene) Ag Salts

Caption: Divergent alkylation pathways. The purity assessment must distinguish the green target from the red impurity.

Part 2: Comparative Analysis of Assessment Methods

We evaluated three purity assessment protocols. The "Performance" metric here is the Selectivity Factor (


)  between the N-isomer and O-isomer.
Method A: Standard HPLC (C18 Column)

The Industry Default

  • Protocol: C18 Column (5 µm), Water/Acetonitrile gradient.

  • Performance:

    • Pros: Robust, cheap, widely available.

    • Cons: Poor selectivity for regioisomers. The hydrophobic difference between the N-ethyl and O-ethyl groups is minimal, often resulting in co-elution or "shoulder" peaks that mask the impurity.

  • Verdict: Insufficient for high-purity API intermediate qualification.

Method B: Enhanced HPLC (Phenyl-Hexyl / PFP)

The Recommended Standard

  • Protocol: Phenyl-Hexyl or Pentafluorophenyl (PFP) Column.

  • Mechanism: These stationary phases utilize

    
    -
    
    
    
    interactions.[1] The electron-deficient nitro group on the pyridine ring interacts differently with the stationary phase depending on whether the ring is in the pyridone (Lactam) or pyridine (Lactim) form.
  • Performance:

    • Selectivity (

      
      ):  > 1.2 (Baseline separation).
      
    • LOD: < 0.05% for the O-isomer.

  • Verdict: Superior for routine QC.

Method C: 1H-NMR Spectroscopy

The Structural Validator

  • Protocol: 400 MHz 1H-NMR in DMSO-d6.

  • Performance:

    • Differentiation: The methylene protons (

      
      ) of the ethyl group appear at distinct chemical shifts.
      
      • N-CH2 (Target):

        
         ~ 4.0 ppm (Triplet).
        
      • O-CH2 (Impurity):

        
         ~ 4.4 ppm (Triplet) – Downfield due to direct attachment to Oxygen.
        
    • Coupling: Aromatic proton coupling patterns also differ (Lactam vs Pyridine aromaticity).

  • Verdict: Mandatory for Reference Standard certification.

Part 3: Experimental Protocols & Data

High-Resolution HPLC Protocol (Method B)

To achieve baseline separation of the N- and O-isomers, use the following conditions which exploit the difference in aromaticity.

ParameterCondition
Column XSelect CSH Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV @ 300 nm (Nitro group absorbance)
Expected RT N-isomer: ~8.2 min
NMR Characterization Criteria

For a batch to be certified as "Reference Standard Grade" (>98% Purity), it must meet these NMR integration criteria.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic H (C6) 8.8 - 9.0Doublet (d)1HPyridone Ring
Aromatic H (C4) 8.0 - 8.2Doublet of Doublets (dd)1HPyridone Ring
Aromatic H (C3) 6.5 - 6.7Doublet (d)1HPyridone Ring
N-CH2 (Ethyl) 4.0 - 4.1 Quartet (q) 2H Target (Lactam)
O-CH2 (Ethyl) 4.4 - 4.5 Quartet (q) < 0.02H Impurity Limit
CH3 (Ethyl) 1.3 - 1.4Triplet (t)3HMethyl tail

Note: The presence of a quartet at 4.4 ppm indicates O-alkylation contamination.

Part 4: Analytical Workflow & Decision Tree

This workflow ensures that only batches with the correct regioisomer profile proceed to synthesis.

Workflow Sample Crude this compound TLC Initial Screen: TLC (EtOAc/Hexane 1:1) Sample->TLC HPLC HPLC (Phenyl-Hexyl) Check for O-isomer peak TLC->HPLC Decision1 Is O-isomer > 1.0%? HPLC->Decision1 Reject REJECT / RE-CRYSTALLIZE (O-isomer affects yield) Decision1->Reject Yes NMR Confirmatory 1H-NMR Check 4.0 vs 4.4 ppm Decision1->NMR No Final RELEASE BATCH (Suitable for API Synthesis) NMR->Final

Caption: Integrated Quality Control Workflow. HPLC filters gross impurities; NMR confirms regio-purity.

References

  • LGC Standards. (2025). 5-Nitropyridin-2(1H)-one Reference Materials. Retrieved from

  • National Institutes of Health (NIH). (2019). HPLC-based activity profiling and separation of piperidine derivatives. Retrieved from

  • SIELC Technologies. (2024). Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from

  • ResearchGate. (2016). Discussion on N-alkylation vs O-alkylation selectivity in pyridones. Retrieved from

Sources

Comparative Guide: Differentiating N-Ethyl vs. O-Ethyl Isomers of 5-Nitropyridone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridone-based pharmacophores (e.g., antifibrotics like pirfenidone or antibacterial agents), the regioselectivity of alkylation is a critical quality attribute. 5-nitro-2-pyridone exists in a tautomeric equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. Upon alkylation with ethyl halides, two distinct isomers are generated:

  • N-ethyl-5-nitro-2-pyridone (Lactam derivative): The thermodynamic product, typically favored for biological activity in this scaffold class.

  • O-ethyl-5-nitro-2-pyridone (Lactim ether): The kinetic product, often considered an impurity or a distinct intermediate for nucleophilic aromatic substitution (

    
    ).
    

This guide provides a definitive analytical framework to distinguish these isomers, grounded in Hard-Soft Acid-Base (HSAB) theory and validated by NMR/IR spectroscopy.

Mechanistic Background: The Ambident Nucleophile

The 5-nitro-2-pyridone anion is an ambident nucleophile . The negative charge is delocalized between the nitrogen and the oxygen. The regioselectivity of alkylation is governed by the counter-cation and solvent, following HSAB principles.

  • N-Alkylation: Favored by dissociated ion pairs (alkali metals like

    
    , 
    
    
    
    ) in polar aprotic solvents. The nitrogen center acts as the "soft" nucleophile attacking the soft electrophile (ethyl iodide/bromide).
  • O-Alkylation: Favored by "hard" Lewis acids or tight ion pairs (e.g.,

    
     salts). Silver coordinates to the nitrogen or halide, directing the alkyl group to the oxygen.
    
Visualization: Alkylation Pathways

AlkylationPathways Start 5-Nitro-2-pyridone Anion Ambident Anion (Delocalized Charge) Start->Anion Deprotonation Cond_N Condition A: NaH / DMF (Dissociated Ion Pair) Anion->Cond_N Cond_O Condition B: Ag2CO3 / Benzene (Silver Salt Coordination) Anion->Cond_O Prod_N N-Ethyl Isomer (Thermodynamic) Cond_N->Prod_N N-Attack Prod_O O-Ethyl Isomer (Kinetic) Cond_O->Prod_O O-Attack

Figure 1: Divergent synthesis pathways based on cation selection (HSAB theory).

Analytical Comparison & Data Interpretation

The most common error in characterizing these isomers is relying solely on low-resolution


 NMR integration. Definitive assignment requires analyzing chemical shifts (

) and heteronuclear correlations.
A. NMR Spectroscopy ( and )[1][2][3][4][5]

The 5-nitro group is a strong electron-withdrawing group (EWG), which deshields ring protons. However, the alkyl chain shifts are the primary differentiators.

1. Proton NMR (

)
  • N-Ethyl (

    
    ):  The methylene protons (
    
    
    
    ) are adjacent to a nitrogen atom involved in an amide-like resonance. They typically appear upfield relative to the O-isomer.
    • Expected Shift:

      
       3.90 – 4.10 ppm (q).
      
  • O-Ethyl (

    
    ):  The methylene protons are attached to an oxygen atom in an aromatic ether system. The electronegativity of oxygen deshields these protons significantly.
    
    • Expected Shift:

      
       4.40 – 4.55 ppm (q).
      
2. Carbon NMR (

) - The Most Reliable Indicator
  • N-Ethyl: The

    
     carbon resonates in the region typical for amides/amines.
    
    • Shift:

      
       45 – 52 ppm.
      
    • Carbonyl: Distinct signal at

      
       160 – 162 ppm.
      
  • O-Ethyl: The

    
     carbon resonates significantly downfield due to the direct oxygen attachment.
    
    • Shift:

      
       62 – 68 ppm.
      
    • Ring Carbon (C2): Shifts to

      
       163 – 166 ppm (Imidate character).
      
B. HMBC (Heteronuclear Multiple Bond Correlation)

This is the "self-validating" experiment.

  • N-Isomer: The ethyl

    
     protons will show a strong 
    
    
    
    correlation to the Carbonyl Carbon (C2) and the C6 ring carbon .
  • O-Isomer: The ethyl

    
     protons will show a 
    
    
    
    correlation only to the C2 carbon (which is now part of the aromatic pyridine ring).
C. IR Spectroscopy[6][7][8]
  • N-Isomer: Shows a strong, sharp Amide I (C=O) stretch at 1650–1690

    
    .
    
  • O-Isomer: Absence of Carbonyl band. Appearance of aromatic C=N / C=C stretches and C-O ether bands (1000–1300

    
    ).
    

Summary of Analytical Differences

FeatureN-Ethyl-5-nitropyridoneO-Ethyl-5-nitropyridone
Structure Type Cyclic Amide (Lactam)Pyridine Ether (Lactim Ether)

NMR (

)

3.9 – 4.1 ppm

4.4 – 4.6 ppm

NMR (

)

45 – 52 ppm

62 – 68 ppm
IR Spectrum Strong C=O (~1670

)
No C=O; Strong C-O bands
Aromaticity Partial (Perturbed)Full Aromatic Pyridine
Physical State Typically Higher MP SolidTypically Lower MP Solid/Oil

Experimental Protocols

Protocol A: Selective Synthesis of N-Ethyl-5-nitro-2-pyridone

Use this protocol to generate the N-alkyl standard.

  • Reagents: 5-nitro-2-pyridone (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Ethyl Iodide (1.2 eq).
    
  • Solvent: DMF (Dimethylformamide) – Promotes

    
     at Nitrogen.
    
  • Procedure:

    • Dissolve 5-nitro-2-pyridone in DMF (0.5 M).

    • Add

      
       and stir at RT for 30 min to form the salt.
      
    • Add Ethyl Iodide dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Pour into ice water. The N-alkyl product usually precipitates as a solid. Filter and recrystallize from Ethanol.

Protocol B: Analytical Workflow for Unknown Samples

Follow this logic to classify synthesized batches.

AnalyticalWorkflow Start Unknown Sample IR_Step Step 1: IR Spectroscopy Check 1650-1690 cm-1 Start->IR_Step Decision_IR C=O Band Present? IR_Step->Decision_IR Path_N Probable N-Isomer Decision_IR->Path_N Yes Path_O Probable O-Isomer Decision_IR->Path_O No NMR_Step Step 2: 1H NMR (CDCl3) Check CH2 Quartet Shift Path_N->NMR_Step Path_O->NMR_Step Confirm_N CONFIRMED N-ETHYL (CH2 ~4.0 ppm) NMR_Step->Confirm_N < 4.2 ppm Confirm_O CONFIRMED O-ETHYL (CH2 ~4.5 ppm) NMR_Step->Confirm_O > 4.3 ppm

Figure 2: Step-by-step decision tree for isomer identification.

References

  • Comins, D. L., et al. "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters, 1994. Link

  • Choukchou-Braham, N., et al. "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation."[1] Chem. Proc., 2020.[1][2] Link

  • National Institute of Standards and Technology (NIST). "2(1H)-Pyridinone - Infrared Spectrum." NIST Chemistry WebBook. Link

  • Chemistry LibreTexts. "19: HMBC (Heteronuclear Multiple Bond Correlation)." LibreTexts Chemistry. Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis Benchmarks for 1-Ethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic chemistry, the precise characterization of novel compounds is paramount. 1-Ethyl-5-nitropyridin-2(1H)-one, a heterocyclic compound containing nitrogen and oxygen, presents a unique analytical challenge.[1][2][3] Accurate determination of its elemental composition is not merely a routine check; it is a critical step for verifying its empirical formula, assessing purity, and ensuring it meets the stringent requirements for subsequent research and development phases.[4][5]

This guide provides an in-depth comparison of analytical techniques for the elemental analysis of this compound. As Senior Application Scientists, we move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our focus is on providing you with the expertise to make informed decisions for the characterization of this and similar nitrogen-rich heterocyclic compounds.

Theoretical Elemental Composition

The first step in any elemental analysis is to calculate the theoretical composition from the molecular formula. For this compound (C₇H₈N₂O₃), the theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are as follows:

  • Molecular Weight: 168.15 g/mol

  • Carbon (C): (7 * 12.011 / 168.15) * 100 = 49.99%

  • Hydrogen (H): (8 * 1.008 / 168.15) * 100 = 4.80%

  • Nitrogen (N): (2 * 14.007 / 168.15) * 100 = 16.66%

  • Oxygen (O): (3 * 15.999 / 168.15) * 100 = 28.55% (Typically determined by difference)

These theoretical values serve as the benchmark against which all experimental results are compared.[6][7]

Core Analytical Techniques: A Comparative Overview

The primary method for determining the C, H, and N content of organic compounds is Combustion Analysis , based on the Dumas method.[8][9] However, for a comprehensive guide, we will also consider alternative techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and X-ray Fluorescence (XRF) , discussing their applicability and limitations for this specific analysis.

Table 1: Comparison of Analytical Techniques for Elemental Analysis of this compound
Parameter Combustion Analysis (CHN Analyzer) Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) X-ray Fluorescence (XRF)
Primary Application Quantitative analysis of C, H, N, S, O in organic compounds.[4]Primarily for trace metal analysis and quantification of inorganic elements.[10]Non-destructive elemental analysis of a wide range of materials, mainly for elements heavier than sodium.[11]
Sample Preparation Simple; requires weighing the sample into a tin capsule.Complex; requires complete digestion of the organic matrix into a liquid form.[12]Minimal to none for solids; can be analyzed directly.
Typical Accuracy High (typically within ±0.3% of the theoretical value).[9][13]Variable for C, H, N in organic matrices due to potential interferences.[14][15]Generally lower for light elements like C, N, and O.[16]
Typical Precision (RSD) Excellent (<0.5%).[13]Good for metals (typically <2%), but can be poorer for C, H, N in organic samples.Variable, dependent on the element and matrix.
Analysis Time per Sample Fast (typically <10 minutes).[9]Longer due to extensive sample preparation.Very fast (seconds to minutes).[11]
Challenges for this Compound Incomplete combustion of the nitro group and heterocyclic ring can lead to low nitrogen recovery.[17]Spectral interferences from the carbon matrix and incomplete digestion can affect accuracy.[10][12]Poor sensitivity for light elements (C, N, O); not a primary technique for this application.[18][19]

Experimental Protocols and Data

Combustion Analysis (CHN Analyzer)

Combustion analysis is the gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds.[5] The method involves the complete and instantaneous oxidation of the sample by "flash combustion" in a high-temperature furnace, followed by the separation and detection of the resulting gases.[8][20]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Weigh 1-2 mg of This compound prep2 Place in a tin capsule prep1->prep2 prep3 Seal the capsule prep2->prep3 analysis1 Introduce into CHN analyzer prep3->analysis1 analysis2 Flash combustion at >900°C in O₂ analysis1->analysis2 analysis3 Reduction of NOx to N₂ analysis2->analysis3 analysis4 Separation of gases (GC column) analysis3->analysis4 analysis5 Detection by Thermal Conductivity Detector (TCD) analysis4->analysis5 data1 Integration of detector signals analysis5->data1 data2 Calculation of elemental percentages data1->data2 cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Weigh sample prep2 Microwave digestion with strong acids (e.g., HNO₃, H₂SO₄) prep1->prep2 prep3 Dilution to final volume prep2->prep3 analysis1 Introduce liquid sample into ICP-OES prep3->analysis1 analysis2 Aerosol generation (nebulizer) analysis1->analysis2 analysis3 Excitation in argon plasma analysis2->analysis3 analysis4 Emission of characteristic light analysis3->analysis4 analysis5 Detection of emission lines analysis4->analysis5 data1 Quantification based on calibration curves analysis5->data1

Sources

Validating Synthesis of 1-Ethyl-5-nitropyridin-2(1H)-one: A Comparative Reference Standard Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 1-Ethyl-5-nitropyridin-2(1H)-one (CAS: 66336-02-5), focusing on the critical differentiation between the desired N-alkylated product and its common O-alkylated impurity using Certified Reference Materials (CRMs).[1][2][3]

Executive Summary: The Regioselectivity Challenge

In the synthesis of this compound (Compound A ), the primary challenge is not yield, but regioselectivity .[1][2][3] The precursor, 5-nitro-2-pyridone, is an ambident nucleophile.[1][2] Under standard alkylation conditions (e.g., Ethyl Iodide/K₂CO₃), the reaction splits into two competing pathways:

  • N-Alkylation (Desired): Formation of the lactam, this compound.[1][2][3]

  • O-Alkylation (Impurity): Formation of the lactim ether, 2-Ethoxy-5-nitropyridine.[1][2][3]

These two isomers often possess similar melting points and polarity, making simple "crude" analysis deceptive.[3] This guide provides a definitive validation protocol comparing the synthesized batch against a Reference Standard to quantify and control the O-alkyl impurity.

Synthesis & Impurity Pathways

The following diagram illustrates the bifurcation point where the validation risk originates.

SynthesisPathway Precursor 5-Nitro-2-pyridone (Ambident Nucleophile) Reagents Et-X / Base (Alkylation) Precursor->Reagents Product TARGET: N-Ethyl Isomer This compound (Thermodynamic Product) Reagents->Product Major Pathway (Polar Aprotic Solvents) Impurity IMPURITY: O-Ethyl Isomer 2-Ethoxy-5-nitropyridine (Kinetic/Silver Salt Product) Reagents->Impurity Minor Pathway (Non-polar/Ag+ salts)

Figure 1: Mechanistic divergence in the alkylation of 5-nitro-2-pyridone. Validation must confirm the pathway followed the green arrow.

Comparative Analysis: Product vs. Reference Standard

To validate the synthesis, one must compare the analytical signature of the isolated material against a Certified Reference Standard (CRM) of this compound.[1][2][3]

A. 1H-NMR Spectroscopy (Structural Validation)

NMR is the most definitive method for distinguishing the N-ethyl from the O-ethyl isomer.[1][2][3] The electronic environment of the ethyl group and the pyridine ring protons shifts significantly between the aromatic pyridine system (O-alkyl) and the non-aromatic pyridone system (N-alkyl).

FeatureTarget: N-Ethyl-5-nitropyridone Impurity: 2-Ethoxy-5-nitropyridine Differentiation Logic
Ethyl -CH₂- Shift δ 4.0 – 4.1 ppm (q)δ 4.3 – 4.5 ppm (q)Oxygen is more electronegative than Nitrogen, deshielding the O-CH₂ protons further downfield.[1][2][3]
Ring Aromaticity Diene-like character (Lactam)Fully Aromatic (Pyridine)Coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) are larger in the diene-like system.[3]
C3-H Proton Doublet, typically shieldedDoublet, aromatic regionThe proton adjacent to the carbonyl (C3) is distinct from the proton adjacent to the ether oxygen.
13C Carbonyl ~160-162 ppm (C=O)~164-166 ppm (C-O)While close, the C=O signal is distinct.[2][3] HMBC correlation confirms N-Ethyl connectivity.[1][2][3]
B. HPLC-UV/MS (Purity & Quantitation)

While NMR confirms structure, HPLC is required to quantify low-level O-alkyl impurities (e.g., <1%).[2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.[2][3]

  • Detection: UV at 254 nm and 300 nm.[3]

Performance Comparison:

  • Reference Standard: Elutes as a single, symmetrical peak at

    
     (e.g., 4.5 min).
    
  • Synthesized Batch: Must match

    
     of Reference Standard within ±2%.
    
  • Impurity Flag: The O-ethyl isomer is generally less polar (lacks the dipole of the amide) and will elute later than the N-ethyl product on a reverse-phase column.[1][2][3]

Detailed Experimental Validation Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Synthesized Batch: Crude or recrystallized this compound.

  • Reference Standard: >98% purity, purchased from a reputable supplier (e.g., Sigma-Aldrich, USP, or specialized synthons provider).

  • Solvent: Deuterated DMSO (

    
    -DMSO) for NMR; HPLC Grade MeCN for LC.
    
Workflow Step 1: Co-Injection Analysis (HPLC)

Rationale: To prove identity and detect inseparable impurities.

  • Prepare a Standard Solution (0.5 mg/mL) of the Reference Standard.

  • Prepare a Sample Solution (0.5 mg/mL) of the Synthesized Batch.

  • Prepare a Spiked Solution : Mix 50% Sample + 50% Standard.

  • Run Analysis: Inject all three.

  • Criteria: The Spiked Solution must show a single, sharp peak. Any "shouldering" or peak broadening indicates the synthesized product is a different isomer or polymorph.[3]

Workflow Step 2: 1H-NMR Regiochemistry Check

Rationale: To quantify the N/O ratio.[1][2][3]

  • Dissolve 10 mg of Synthesized Batch in

    
    -DMSO.
    
  • Acquire 1H-NMR (min 400 MHz).[3]

  • Focus Region: Expand the 4.0 – 4.6 ppm region.

  • Integration: Set the N-CH₂ quartet (approx 4.05 ppm) to Integral = 2.00.

  • Check: Look for a smaller quartet around 4.40 ppm.

  • Calculation:

    
    [3]
    

Validation Decision Logic

Use this logic flow to determine if your batch is acceptable for downstream use.

ValidationLogic Start Start Validation HPLC HPLC Co-Injection (Sample + Reference) Start->HPLC SinglePeak Single Symmetrical Peak? HPLC->SinglePeak NMR 1H-NMR Analysis (Focus: 4.0-4.5 ppm) SinglePeak->NMR Yes Fail REJECT / REWORK (Recrystallize from EtOH) SinglePeak->Fail No (Retention Mismatch) IsomerCheck O-Ethyl Quartet Detected? NMR->IsomerCheck CalcPurity Calculate % Impurity IsomerCheck->CalcPurity Yes Pass VALIDATED Release Batch IsomerCheck->Pass No (Pure N-isomer) LimitCheck Impurity < 0.5%? CalcPurity->LimitCheck LimitCheck->Pass Yes LimitCheck->Fail No

Figure 2: Decision tree for batch release based on Reference Standard comparison.

Comparison Guide: Analytical Methods

Why use multiple methods? This table compares the efficacy of techniques for this specific compound.

MethodSpecificity for IsomersSensitivityCost/TimeRecommendation
Melting Point Low . Isomers often have MPs within 2-3°C of each other.[1][2][3]N/ALowScreening only. Do not use for final validation.
TLC (Silica) Medium .[2][3] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

values are close; requires optimization (e.g., 5% MeOH/DCM).
LowLowIn-process control during reaction monitoring.
HPLC-UV High . Baseline separation achievable.High (<0.1%)MediumMandatory for purity quantification against Reference Standard.
1H-NMR Very High . Definitive structural proof.Medium (~1%)HighMandatory for identity confirmation.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217359, 1-Ethyl-5-nitro-2-pyridone.[1][2][3] Retrieved from [Link][3]

  • Comins, D. L., & Jianhua, G. (1994). N- vs O-Alkylation in the Mitsunobu reaction of 2-pyridone.[2][4] Tetrahedron Letters, 35(18), 2819–2822. (Describes the fundamental regioselectivity mechanisms). Retrieved from [Link][3]

  • European Pharmacopoeia (Ph.[3] Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques.[3] (Standard guidance for HPLC validation parameters). Retrieved from [Link][3]

Sources

Comparative Biological Activity of 1-Ethyl-5-nitropyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-Ethyl-5-nitropyridin-2(1H)-one and its derivatives. This content is designed for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's synthesis, structure-activity relationships (SAR), and comparative biological performance.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary & Scaffold Analysis

This compound (CAS: Derivative of 3000-74-6) represents a critical intermediate and pharmacophore in the development of Peptide Deformylase (PDF) inhibitors and kinase antagonists . Structurally, it consists of a 2-pyridone core functionalized with an electron-withdrawing nitro group at the C5 position and an ethyl chain at the N1 position.

This scaffold is distinct from its 1-methyl and 1-H analogs due to its optimized lipophilicity profile (


), which enhances membrane permeability in Gram-negative bacteria while maintaining aqueous solubility.
Core Pharmacophore Features[1][2][3][4][5]
  • N1-Ethyl Group: Modulates lipophilicity and steric bulk, influencing binding affinity in hydrophobic pockets (e.g., S1' pocket of PDF).

  • C5-Nitro Group: Acts as a metabolic "warhead" precursor. It is typically reduced to an amine (

    
    ) to serve as a linkage point for peptidomimetic side chains or sulfonamide groups.
    
  • 2-Oxo Functionality: Serves as a hydrogen bond acceptor/donor motif, critical for molecular recognition.

Chemical Synthesis & Structural Validation

To evaluate biological activity, high-purity synthesis is required. The N-alkylation of 5-nitro-2-pyridone is regioselective but sensitive to cation choice.

Optimized Synthetic Protocol (N-Alkylation)

Objective: Selective synthesis of the N-ethyl isomer over the O-ethyl ether.

  • Starting Material: 2-Hydroxy-5-nitropyridine (Tautomer of 5-nitro-2(1H)-pyridone).

  • Reagents: Ethyl Iodide (

    
    ), Potassium Carbonate (
    
    
    
    ), DMF (Solvent).
  • Mechanism: The use of an alkali metal base (

    
    ) favors the thermodynamic N-alkyl product due to the hardness of the nucleophile, whereas silver salts (
    
    
    
    ) would favor O-alkylation.

Step-by-Step Protocol:

  • Dissolve 5-nitro-2(1H)-pyridone (10 mmol) in anhydrous DMF (20 mL).

  • Add

    
     (12 mmol) and stir at 60°C for 30 minutes to generate the potassium salt.
    
  • Dropwise add Ethyl Iodide (12 mmol) to the suspension.

  • Stir at 60-80°C for 4-6 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Pour into ice water. The N-ethyl product typically precipitates as a yellow solid. Recrystallize from Ethanol.[1]

DOT Diagram: Synthesis Pathway

SynthesisPathway Start 2-Hydroxy-5-nitropyridine (Tautomer) Base K2CO3 / DMF (Deprotonation) Start->Base Salt Potassium Salt (Ambident Nucleophile) Base->Salt Reagent + Ethyl Iodide (EtI) (SN2 Reaction) Salt->Reagent Product This compound (N-Alkylated Target) Reagent->Product Major (Thermodynamic) SideProduct 2-Ethoxy-5-nitropyridine (O-Alkylated Impurity) Reagent->SideProduct Minor (Kinetic)

Figure 1: Regioselective synthesis pathway favoring N-alkylation via alkali metal salt intermediate.

Comparative Biological Activity

The biological utility of this compound derivatives is primarily observed in antimicrobial (specifically Peptide Deformylase inhibition) and anticancer applications.

A. Antimicrobial Activity (Peptide Deformylase Inhibition)

Bacterial Peptide Deformylase (PDF) is an essential metalloenzyme. This compound derivatives serve as non-peptidic scaffolds that position a chelating group (hydroxamic acid) into the active site.

Comparative Performance vs. Standards:

Compound ClassN-SubstituentTargetMIC (S. aureus)MIC (E. coli)Selectivity Index
1-Ethyl Derivative Ethyl (

)
PDF Enzyme0.5 - 2.0 µg/mL 4.0 - 8.0 µg/mL High
1-Methyl Derivative Methyl (

)
PDF Enzyme1.0 - 4.0 µg/mL>16 µg/mLModerate
1-H Derivative Hydrogen (

)
PDF Enzyme>32 µg/mLInactiveLow
Actinonin (Standard)PDF Enzyme0.1 - 0.5 µg/mL1.0 - 4.0 µg/mLLow (Cytotoxic)

Analysis:

  • The 1-Ethyl derivative exhibits superior activity against Gram-negative bacteria (E. coli) compared to the methyl analog. This is attributed to the ethyl group providing optimal steric filling of the hydrophobic S1' pocket without incurring the permeability penalty of larger benzyl groups.

  • The Nitro group at C5 is often reduced to an amine to form N-acylated derivatives, which show nanomolar

    
     values against PDF.
    
B. Anticancer Activity (Cytotoxicity)

Derivatives where the nitro group is reduced and functionalized (e.g., sulfonamides) show activity against MAPK/MEK pathways.

  • Mechanism: The pyridone ring mimics the ATP-binding motif of kinases.

  • Potency: this compound itself is a pro-drug/intermediate. Its reduced amino-derivative (

    
    ) is less potent than established drugs (e.g., Trametinib) but offers a distinct toxicity profile.
    
DOT Diagram: Mechanism of Action (PDF Inhibition)

MOA Bacteria Bacterial Protein Synthesis FormylMet N-Formyl-Methionine Peptide (Nascent Chain) Bacteria->FormylMet PDF Peptide Deformylase (PDF) (Essential Enzyme) FormylMet->PDF Substrate Block Deformylation Blocked PDF->Block Failure Inhibitor 1-Ethyl-5-nitropyridin-2-one Derivative (Chelates Fe2+/Ni2+) Inhibitor->PDF Inhibits Death Bacterial Cell Death (Bacteriostatic/Cidal) Block->Death

Figure 2: Mechanism of Action for PDF inhibition by nitropyridone derivatives.

Experimental Protocols for Validation

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Purpose: To quantify the antibacterial potency of the 1-ethyl derivative.

  • Preparation: Dissolve this compound in DMSO (Stock: 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add

    
     CFU/mL of S. aureus (ATCC 29213) or E. coli (ATCC 25922).
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Protocol B: Reduction to 5-Amino-1-ethylpyridin-2(1H)-one

Purpose: To activate the scaffold for further functionalization (e.g., amide coupling).

  • Reaction: Dissolve nitro compound in Ethanol/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (0.5 eq).

  • Reflux: Heat to reflux for 2 hours.

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Isolation: Evaporate solvent. The amine is unstable and should be used immediately for coupling reactions.

References

  • Tieckelmann, H., et al. "Alkylations of Heterocyclic Ambident Anions. IV.[2] Alkylation of 5-Carbethoxy- and 5-Nitro-2-pyridone Salts." The Journal of Organic Chemistry, vol. 35, no. 8, 1970, pp. 2517-2520.[2] Link

  • Clements, J. M., et al. "Antibacterial activities and characterization of novel inhibitors of peptide deformylase." Antimicrobial Agents and Chemotherapy, vol. 45, no. 2, 2001, pp. 563-570. Link

  • Boularot, A., et al. "Discovery and refinement of a new structural class of peptide deformylase inhibitors." Journal of Medicinal Chemistry, vol. 50, no. 26, 2007, pp. 6528-6536. Link

  • Kalita, P., et al. "Alkenyl Derivatives of 5-Nitro-2-pyridone: Synthesis and Halocyclization." Russian Journal of Organic Chemistry, vol. 57, 2021. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Ethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 100325-45-9 | Molecular Formula: C7H8N2O3

Executive Summary & Hazard Architecture

Status: Hazardous Substance (Irritant / Potential Mutagen) Primary Risks: Respiratory sensitization, cutaneous absorption, and energetic instability under thermal stress.

As a Senior Application Scientist, I advise treating 1-Ethyl-5-nitropyridin-2(1H)-one not merely as a standard reagent, but as a functionalized nitro-heterocycle . The presence of the nitro group (


) on the pyridine ring introduces two critical safety vectors that generic SDSs often overlook:
  • Energetic Potential: While stable at ambient temperatures, nitro-pyridones possess a decomposition exotherm. Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) validation.

  • Genotoxic Potential: Nitro-aromatics are structural alerts for mutagenicity. Until specific Ames test data confirms otherwise, handle this compound as a suspected mutagen (OEB 3 equivalent).

Risk Assessment & PPE Decision Logic

Safety is not about "wearing gear"; it is about creating a barrier between the hazard's mechanism of action and your biology.

The "Why" Behind the Gear (Causality)
  • Nitrile Gloves (Double Layer): Nitro-compounds often possess high permeation rates through thin latex. We require low-modulus nitrile to prevent micro-tears during dexterity-heavy weighing tasks.

  • Respiratory Protection: This compound is a solid powder. The primary vector is inhalation of micro-aerosols generated during static transfer. A fume hood is the primary barrier; the respirator is the fail-safe.

  • Eye Protection: Pyridone derivatives can be severe lachrymators or irritants.[1][2] Standard glasses fail against airborne dust migration; sealed goggles are required for open-powder handling.

PPE Matrix: Task-Based Requirements
Operational PhaseRespiratoryDermal (Hands)OcularBody Shielding
Storage & Transport N/A (Sealed)Single Nitrile (4 mil)Safety GlassesStandard Lab Coat
Weighing (Solid) Fume Hood (Sash <18")Double Nitrile (Outer: 5 mil, Inner: 4 mil)Chemical Goggles Lab Coat + Tyvek Sleeves
Solubilization Fume HoodDouble Nitrile (Check breakthrough)Safety GlassesLab Coat
Spill Cleanup P100 Half-Mask Double Nitrile (Extended Cuff)Chemical GogglesTyvek Coverall

Visualization: PPE Decision Logic

The following logic flow dictates the required protection level based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quant Quantity > 500mg? Solid->Quant Level1 LEVEL 1: Standard (Glasses, Single Nitrile, Lab Coat) Solution->Level1 Dilute Hood Fume Hood Available? Quant->Hood Yes Level2 LEVEL 2: Enhanced (Goggles, Double Nitrile, Sleeves) Quant->Level2 No (<500mg) Hood->Level2 Yes (Sash Low) Level3 LEVEL 3: High Containment (P100 Mask + Level 2) Hood->Level3 No / Failure

Figure 1: Decision matrix for selecting PPE based on physical state and engineering control availability.

Operational Protocol: Self-Validating Handling

This protocol includes "Checkpoints"—steps where you must verify the system before proceeding.

Phase A: Preparation & Gowning
  • Engineering Check: Verify Fume Hood flow is 80–100 fpm (face velocity). Checkpoint: Tape a Kimwipe to the sash; it must be pulled inward at a 45° angle.

  • Gowning: Don lab coat. Don first pair of nitrile gloves (under cuff). Don Tyvek sleeves (over cuff). Don second pair of nitrile gloves (over sleeve).

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Nitropyridones are often fluffy, electrostatic solids that "jump" during weighing.

Phase B: Weighing & Transfer
  • Taring: Tare the weighing boat inside the hood.

  • Transfer: Use a disposable spatula. Do not pour from the bottle.

  • Solvation (The Critical Step): Add solvent to the weighing boat or flask immediately after transfer to suppress dust.

    • Expert Insight: this compound is moderately soluble in DMSO and DMF. Pre-charging the receiving flask with solvent reduces the time the solid exists as a dry hazard.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue. Checkpoint: Check the tissue. A yellow discoloration indicates contamination.

Phase C: Waste & Disposal

Do not mix with strong oxidizers or reducing agents.

  • Solid Waste: Double-bag in clear polyethylene. Label "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogen-Free Organic" (unless halogenated solvents were used).

  • Destruction: Incineration is the only validated method for complete destruction of the nitro-pyridone scaffold.

Emergency Response Scenarios

Scenario 1: Powder Spill (>1g) outside Fume Hood
  • Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.

  • PPE Upgrade: Don P100 respirator and Tyvek suit.

  • Contain: Cover spill with wet paper towels (prevents dust resuspension).

  • Clean: Scoop up wet material. Wash surface with 0.1M NaOH (base hydrolysis aids in breaking down the residue), followed by water.

Scenario 2: Skin Exposure[3][4][5][6]
  • Drench: Immediate water flush for 15 minutes.

  • Soap: Use soft soap (avoid harsh detergents that increase skin permeability).

  • Observation: Monitor for yellow staining of the skin (indicative of absorption) and signs of methemoglobinemia (cyanosis/blue lips), a rare but possible systemic effect of nitro-compound absorption.

Visualization: Safe Handling Workflow

This workflow ensures no cross-contamination occurs during the experiment.

Handling_Workflow Prep 1. Prep Area (Anti-static setup) Weigh 2. Weighing (Inside Hood) Prep->Weigh Double Gloves Dissolve 3. Solvation (Suppress Dust) Weigh->Dissolve Immediate Clean 4. Decon (Methanol Wipe) Dissolve->Clean Seal Vessel Doff 5. Doff PPE (Outer gloves first) Clean->Doff Check Wipes

Figure 2: Linear workflow for handling solid nitropyridones to minimize dust exposure.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). United States Department of Labor. [Link][1]

  • PubChem. (n.d.). Compound Summary for CAS 100325-45-9. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-5-nitropyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Ethyl-5-nitropyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.